Product packaging for Evofolin C(Cat. No.:)

Evofolin C

Cat. No.: B599642
M. Wt: 218.29 g/mol
InChI Key: ROCWIPIJKMWFFA-ONEGZZNKSA-N
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Description

Evofolin C has been reported in Tetradium glabrifolium and Coleonema pulchellum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B599642 Evofolin C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCWIPIJKMWFFA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)/C=C/CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (-)-Mevinolin (Lovastatin)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Evofolin C" did not yield any publicly available scientific data. It is presumed that this may be a novel, proprietary, or otherwise uncatalogued compound. This guide will therefore focus on the extensively researched and structurally complex hypocholesterolemic agent, (-)-Mevinolin , commonly known as Lovastatin . The methodologies and principles discussed herein are broadly applicable to the synthesis and purification of complex natural products.

Introduction

(-)-Mevinolin (Lovastatin) is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Originally isolated from Aspergillus terreus, Lovastatin is a fungal polyketide that has become a cornerstone in the management of hypercholesterolemia.[1] Its intricate molecular architecture, featuring a hexahydronaphthalene ring system, a β-hydroxy-δ-lactone moiety, and multiple stereocenters, has made it a challenging and attractive target for both biosynthetic and synthetic chemists.

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying Lovastatin, catering to researchers, scientists, and professionals in drug development. We will delve into the biosynthetic pathway, total chemical synthesis routes, and detailed purification protocols, presenting quantitative data in a clear, tabular format and illustrating key workflows with diagrams.

Biosynthesis of Lovastatin

The natural production of Lovastatin in fungi like Aspergillus terreus and Monascus ruber occurs via a sophisticated polyketide synthase (PKS) pathway.[1][2] This biological route is highly efficient and stereospecific, making fermentation a commercially viable method for large-scale production.

The Biosynthetic Pathway

The biosynthesis of Lovastatin is orchestrated by a cluster of genes encoding a suite of enzymes. The core of this machinery is a pair of polyketide synthases: lovastatin nonaketide synthase (LNKS or LovB) and lovastatin diketide synthase (LDKS or LovF).[3][4]

The pathway can be summarized as follows:

  • Chain Assembly: LovB, in conjunction with a partner enoyl reductase (LovC), iteratively condenses nine acetyl-CoA units to form a nonaketide chain.[5] This process involves multiple cycles of condensation, reduction, and dehydration.

  • Cyclization: A key step in the formation of the decalin ring system is believed to involve an intramolecular Diels-Alder reaction catalyzed by LovB.[5]

  • Hydroxylation and Esterification: The polyketide intermediate, dihydromonacolin L, undergoes a series of post-PKS modifications, including hydroxylations to form monacolin J.[1]

  • Side Chain Attachment: Concurrently, LovF synthesizes a 2-methylbutyryl side chain, which is then transferred by a transesterase (LovD) to the C8 hydroxyl group of monacolin J to yield the final product, Lovastatin.[3]

Diagram of the Lovastatin Biosynthetic Pathway

lovastatin_biosynthesis acetyl_coa Acetyl-CoA lovB_lovC LovB (LNKS) + LovC (Enoyl Reductase) acetyl_coa->lovB_lovC dihydromonacolin_L Dihydromonacolin L lovB_lovC->dihydromonacolin_L Polyketide Synthesis + Diels-Alder monooxygenase Monooxygenase dihydromonacolin_L->monooxygenase monacolin_J Monacolin J monooxygenase->monacolin_J Hydroxylation lovD LovD (Transesterase) monacolin_J->lovD lovF LovF (LDKS) methylbutyryl_group 2-Methylbutyryl Group lovF->methylbutyryl_group Diketide Synthesis methylbutyryl_group->lovD lovastatin Lovastatin lovD->lovastatin Esterification

Caption: Biosynthetic pathway of Lovastatin.

Total Chemical Synthesis of Lovastatin

The total synthesis of Lovastatin is a significant challenge in organic chemistry due to its stereochemical complexity. Several synthetic routes have been developed, with one of the most notable being the convergent synthesis by Hirama and co-workers.

Hirama's Convergent Synthesis Strategy

This approach involves the synthesis of two key fragments, which are then coupled to form the Lovastatin backbone. A crucial step in this synthesis is an intramolecular Diels-Alder reaction to construct the hexahydronaphthalene core.

Key fragments and reactions:

  • Synthesis of the Lactone Moiety: The synthesis often begins from a chiral starting material, such as (S)-malic acid, to establish the stereochemistry of the lactone ring.

  • Synthesis of the Dienophile: The other fragment, containing the diene, is prepared separately.

  • Diels-Alder Cycloaddition: The two fragments are coupled, and an intramolecular Diels-Alder reaction is employed to form the decalin ring system with high stereocontrol.[6]

  • Final Modifications: Subsequent steps involve functional group manipulations, including the introduction of the methylbutyrate side chain, to complete the synthesis.

Diagram of a Generalized Total Synthesis Workflow

lovastatin_total_synthesis start_A Chiral Starting Material A frag_A Fragment A (Lactone Moiety) start_A->frag_A coupling Fragment Coupling frag_A->coupling start_B Starting Material B frag_B Fragment B (Diene Precursor) start_B->frag_B frag_B->coupling diels_alder Intramolecular Diels-Alder Reaction coupling->diels_alder core Hexahydronaphthalene Core diels_alder->core functionalization Functional Group Manipulation core->functionalization side_chain Side Chain Attachment functionalization->side_chain lovastatin Lovastatin side_chain->lovastatin

Caption: Generalized workflow for the total synthesis of Lovastatin.

Experimental Protocols for Key Synthetic Steps

While detailed, step-by-step protocols for the entire total synthesis are extensive and proprietary in some cases, the following outlines the general procedures for key transformations based on published methodologies.

Protocol 3.2.1: Intramolecular Diels-Alder Reaction

  • The linear diene-dienophile precursor is dissolved in a high-boiling point solvent such as toluene or xylene.

  • The solution is heated to reflux (typically 110-140 °C) for an extended period (24-72 hours) to facilitate the cycloaddition.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 3.2.2: Acylation of the C8-Hydroxyl Group

  • The advanced intermediate containing the free C8-hydroxyl group is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • A base, such as pyridine or triethylamine, is added, followed by the dropwise addition of 2-methylbutyryl chloride or anhydride.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product is purified by chromatography.

Purification of Lovastatin

The purification of Lovastatin, whether from a fermentation broth or a synthetic reaction mixture, is critical to obtaining a high-purity final product. The methods typically involve extraction followed by chromatography.

Extraction from Fermentation Broth

The first step in purifying Lovastatin from a fermentation culture is to extract the compound from the mycelia and the broth.

Protocol 4.1.1: Solvent Extraction

  • The fermentation broth is acidified to a pH of 3-4 to ensure Lovastatin is in its lactone form.

  • The broth is then extracted with a water-immiscible organic solvent, such as ethyl acetate or toluene.[7]

  • The organic phase is separated and washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a water wash.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude Lovastatin extract.

Chromatographic Purification

Multiple chromatographic techniques are employed to purify the crude extract to pharmaceutical grade.

Protocol 4.2.1: Silica Gel Column Chromatography

  • A silica gel column is packed using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • The crude Lovastatin extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.

  • The column is eluted with a gradient of increasing polarity, typically a mixture of hexanes and ethyl acetate.

  • Fractions are collected and analyzed by TLC or HPLC.

  • Fractions containing pure Lovastatin are combined and the solvent is evaporated.

Protocol 4.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • For final polishing, preparative reverse-phase HPLC is often used.

  • The partially purified Lovastatin is dissolved in the mobile phase.

  • A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid) to improve peak shape.

  • The sample is injected onto the column, and the elution of Lovastatin is monitored by a UV detector at approximately 238 nm.

  • The peak corresponding to Lovastatin is collected, and the solvent is removed to yield the highly purified product.

Diagram of a General Purification Workflow

lovastatin_purification fermentation_broth Fermentation Broth acidification Acidification (pH 3-4) fermentation_broth->acidification extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->extraction crude_extract Crude Lovastatin Extract extraction->crude_extract silica_chrom Silica Gel Column Chromatography crude_extract->silica_chrom partially_pure Partially Purified Lovastatin silica_chrom->partially_pure prep_hplc Preparative HPLC (C18 Column) partially_pure->prep_hplc crystallization Crystallization prep_hplc->crystallization pure_lovastatin Pure Lovastatin crystallization->pure_lovastatin

References

An In-depth Technical Guide on the Biological Activity and Targets of Evofolin C and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature on the specific biological activity and molecular targets of Evofolin C is exceptionally limited. This compound is noted as a phenylpropanoid derivable from Cinnamomum cassia, with vendor information suggesting potential roles in immunology and inflammation as an "antifection" agent. However, detailed mechanistic studies, quantitative biological data, and specific molecular targets have not been characterized in peer-reviewed publications.

In light of this data gap, this guide provides a comprehensive overview of a similarly named natural product, Oblongifolin C , for which substantial research is available. Additionally, this guide will briefly cover the well-documented anti-inflammatory activities of flavonoids, a broad class of plant-derived compounds, to provide relevant context for researchers interested in the potential activities of novel natural products.

Section 1: Oblongifolin C - A Case Study in Natural Product Drug Discovery

Oblongifolin C (OC) is a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia yunnanensis. It has demonstrated significant anticancer properties, including the induction of apoptosis, inhibition of autophagic flux, and attenuation of metastasis in various cancer cell lines.

Biological Activity and Molecular Targets of Oblongifolin C

Recent studies have identified two primary molecular targets of Oblongifolin C: Heat Shock 70kDa Protein 8 (HSPA8) and Cathepsin B (Cath B).[1][2][3] OC has been shown to interact with these proteins directly, leading to the inhibition of HSPA8 nuclear translocation and the modulation of Cathepsin B activity.[1][2] This interaction with HSPA8 is particularly noteworthy as it enhances the interaction between HSPA8, HSP90, and the tumor suppressor p53, leading to an upregulation of p53 and increased apoptosis, especially in combination with cisplatin.[1][2]

Quantitative Data for Oblongifolin C Interactions

The binding affinities of Oblongifolin C for its molecular targets have been quantified using biophysical techniques. The dissociation constants (Kd) are summarized in the table below.

Target ProteinExperimental MethodBinding Affinity (Kd)Reference
HSPA8Isothermal Titration Calorimetry (ITC)6.2 µM[4]
HSPA8Surface Plasmon Resonance (SPR)11.8 µM[4]
Cathepsin BIsothermal Titration Calorimetry (ITC)25.6 µM[1][4]
Cathepsin BSurface Plasmon Resonance (SPR)39.3 µM[1][4]
Experimental Protocols for Oblongifolin C Target Identification and Validation

The identification and validation of HSPA8 and Cathepsin B as targets of Oblongifolin C involved a series of robust experimental procedures.

1. Protein Fishing Assay (Non-labeled):

  • Objective: To identify potential protein binding partners of Oblongifolin C from cell lysates.

  • Methodology: Unlabeled Oblongifolin C was used to coat the surface of reaction tubes. HeLa cell lysates were then incubated in these tubes. Proteins that bound to the immobilized OC were isolated, digested with trypsin, and subsequently identified using mass spectrometry.[1][3]

2. Surface Plasmon Resonance (SPR):

  • Objective: To quantify the binding affinity between Oblongifolin C and its purified target proteins.

  • Methodology: Purified HSPA8 or Cathepsin B was immobilized on a CM5 sensor chip. Various concentrations of Oblongifolin C were then passed over the chip surface. The association and dissociation rates were measured to calculate the dissociation constant (Kd).[3][4]

3. Isothermal Titration Calorimetry (ITC):

  • Objective: To confirm the binding interaction and determine the thermodynamic parameters of binding in solution.

  • Methodology: A solution of purified HSPA8 or Cathepsin B was placed in the sample cell of the calorimeter. Oblongifolin C was titrated into the sample cell in a series of small injections. The heat change associated with each injection was measured to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.[1][3][4]

4. Cellular Thermal Shift Assay (CETSA):

  • Objective: To verify the engagement of Oblongifolin C with its target proteins within a cellular context.

  • Methodology: Cells were treated with either Oblongifolin C or a vehicle control. The cells were then heated to various temperatures, and the soluble fraction of the target protein (HSPA8) was quantified by western blotting. Ligand binding stabilizes the protein, resulting in a higher melting temperature.[3]

5. Immunofluorescence and Translocation Analysis:

  • Objective: To visualize the effect of Oblongifolin C on the subcellular localization of HSPA8.

  • Methodology: A549 cells were treated with a biotinylated version of Oblongifolin C (OC_biotin). The localization of both OC_biotin and HSPA8 was visualized using immunofluorescence microscopy to determine if OC inhibits the translocation of HSPA8 under cellular stress conditions.[1][2]

Signaling Pathway of Oblongifolin C in Cancer Cells

The interaction of Oblongifolin C with HSPA8 initiates a signaling cascade that promotes apoptosis in cancer cells. The diagram below illustrates this proposed mechanism.

Oblongifolin_C_Pathway OC Oblongifolin C HSPA8 HSPA8 OC->HSPA8 Binds to & Inhibits HSPA8_nuc Nuclear HSPA8 OC->HSPA8_nuc Blocks HSPA8->HSPA8_nuc Nuclear Translocation (under stress) p53_complex HSPA8-HSP90-p53 Complex HSPA8->p53_complex Stabilizes p53 p53 (active) p53_complex->p53 Upregulation Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Proposed mechanism of Oblongifolin C-induced apoptosis.

Section 2: Anti-Inflammatory Activity of Flavonoids - A General Overview

While specific data for this compound is unavailable, it is likely a member of the flavonoid family, a class of compounds well-known for their anti-inflammatory properties. Luteolin is a thoroughly studied flavonoid that serves as an excellent example of the common anti-inflammatory mechanisms of this compound class.

Key Anti-Inflammatory Mechanisms of Luteolin

Luteolin exerts its anti-inflammatory effects by modulating multiple signaling pathways and inhibiting the production of pro-inflammatory mediators.[5][6][7]

  • Inhibition of NF-κB Pathway: Luteolin can prevent the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This leads to a downregulation of NF-κB-mediated gene expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][7]

  • Modulation of MAPK and AP-1 Pathways: Luteolin has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of the transcription factor AP-1. By suppressing this pathway, luteolin reduces the expression of various inflammatory genes.[5][8]

  • Regulation of JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical inflammatory signaling cascade that can be inhibited by luteolin. This inhibition further contributes to the reduction of inflammatory cytokine production.[7][8]

Signaling Pathways in Luteolin-Mediated Anti-Inflammation

The following diagram illustrates the key signaling pathways targeted by luteolin to exert its anti-inflammatory effects.

Luteolin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAPK MAPK Pathway Receptor->MAPK IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK AP1 AP-1 MAPK->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT STAT JAK->STAT phosphorylates STAT_nuc STAT STAT->STAT_nuc translocates Luteolin Luteolin Luteolin->MAPK Luteolin->IKK Luteolin->JAK Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) AP1->Inflammatory_Genes NFkB_nuc->Inflammatory_Genes STAT_nuc->Inflammatory_Genes

Caption: Luteolin's inhibition of key pro-inflammatory signaling pathways.

Conclusion

While the biological activities and molecular targets of this compound remain to be elucidated, the detailed investigation of related natural products like Oblongifolin C provides a valuable framework for future research. The established anticancer mechanisms of Oblongifolin C, centered on HSPA8 and Cathepsin B, and the well-documented anti-inflammatory pathways modulated by flavonoids like luteolin, offer promising starting points for the investigation of novel phenylpropanoids. Further research is essential to characterize the specific molecular interactions and therapeutic potential of this compound.

References

Evofolin C: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evofolin C, a phenylpropanoid compound, has garnered scientific interest due to its notable biological activities, particularly its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of this compound's mechanism of action. While the initial discovery and isolation have been documented, this paper also highlights the existing gaps in the scientific literature, particularly concerning detailed experimental protocols, quantitative yield data, and precise molecular targets. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, providing a structured summary of the available data and outlining future research directions.

Introduction

Natural products remain a vital source of novel therapeutic agents. Phenylpropanoids, a diverse class of plant secondary metabolites, are of particular interest due to their wide range of pharmacological effects. This compound is a phenylpropanoid that has been identified in several plant species and has demonstrated significant bioactivity. This guide will delve into the technical aspects of its discovery and isolation, present the available quantitative data, and explore its biological effects, with a focus on its inhibitory action on N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide production in neutrophils.

Discovery and Natural Occurrence

This compound has been identified as a constituent of several plant species, indicating its distribution across different genera. The primary documented sources of this compound include:

  • Cinnamomum cassia (Cassia cinnamon)

  • Zanthoxylum integrifoliolum

  • Coleonema pulchellum (Confetti Bush)

The discovery of this compound in these botanicals suggests its potential role in the plant's defense mechanisms and has spurred further investigation into its pharmacological properties.

Isolation and Purification

While specific, detailed protocols for the isolation of this compound are not extensively published, the general methodology employed in the separation of phenylpropanoids from plant matrices can be inferred. The process typically involves solvent extraction followed by chromatographic separation.

General Experimental Workflow for Isolation

The following workflow represents a generalized procedure for the isolation of this compound from plant material. It is important to note that optimization of solvents and chromatographic conditions is necessary for each specific plant source.

experimental_workflow plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol, or Chloroform) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel or Sephadex) crude_extract->column_chromatography fractionation Fraction Collection column_chromatography->fractionation tlc Thin Layer Chromatography (TLC) Analysis fractionation->tlc pooling Pooling of This compound-rich Fractions tlc->pooling purification Further Purification (e.g., HPLC) pooling->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: Generalized workflow for the isolation of this compound.

Key Methodological Considerations
  • Extraction Solvent: The choice of solvent is critical for the efficient extraction of this compound. Phenylpropanoids exhibit a range of polarities, and a solvent system (e.g., methanol/water or ethanol/water) is often employed to maximize yield.

  • Chromatographic Matrix: Silica gel is a commonly used stationary phase for the initial separation of compounds in the crude extract. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

  • Fraction Monitoring: Thin Layer Chromatography (TLC) is an essential tool for monitoring the separation process. Fractions containing compounds with similar retention factors (Rf values) to a reference standard of this compound are pooled for further purification.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative or semi-preparative HPLC is often the final step. The choice of column (e.g., C18) and mobile phase is crucial for achieving baseline separation.

Note: The absence of detailed, published protocols for this compound isolation presents a significant challenge for researchers. Future work should focus on documenting optimized and reproducible isolation procedures.

Quantitative Data

Table 1: Summary of Available Quantitative Data for this compound

ParameterValueSource Plant(s)Method of Determination
Yield Not ReportedC. cassia, Z. integrifoliolum, C. pulchellumNot Applicable
IC₅₀ (fMLP-induced superoxide inhibition) Potent inhibitor (exact value not specified)Not ApplicableSuperoxide dismutase-inhibitable cytochrome c reduction assay

The lack of quantitative data on yield is a major gap in the current knowledge base. Establishing the concentration of this compound in different plant parts and under various growing conditions is crucial for sustainable sourcing and potential commercialization.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as an inhibitor of the inflammatory response in neutrophils.

Inhibition of fMLP-Induced Superoxide Production

Neutrophils, a type of white blood cell, play a critical role in the innate immune response. Upon stimulation by chemoattractants such as N-formylmethionyl-leucyl-phenylalanine (fMLP), neutrophils produce superoxide radicals (O₂⁻) via the NADPH oxidase enzyme complex. While essential for host defense, excessive superoxide production can lead to tissue damage and inflammation.

This compound has been shown to be a potent inhibitor of fMLP-induced superoxide production in neutrophils. This anti-inflammatory activity is of significant therapeutic interest.

The fMLP Signaling Pathway

The fMLP signaling cascade is a well-characterized pathway that leads to neutrophil activation. Understanding this pathway is essential for elucidating the potential molecular targets of this compound.

fMLP_signaling_pathway cluster_membrane Cell Membrane fMLP fMLP GPCR GPCR (Formyl Peptide Receptor) fMLP->GPCR G_protein G-protein (Gi) GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC NADPH_oxidase NADPH Oxidase Activation PKC->NADPH_oxidase Superoxide Superoxide (O₂⁻) Production NADPH_oxidase->Superoxide

Caption: The fMLP-induced superoxide production signaling pathway.

Potential Molecular Targets of this compound

The precise molecular target of this compound within the fMLP signaling pathway has not yet been definitively identified. Based on the known mechanisms of other anti-inflammatory natural products, several potential targets can be hypothesized:

  • G-protein Coupled Receptor (GPCR): this compound may act as an antagonist, preventing the binding of fMLP to its receptor.

  • Phospholipase C (PLC): Inhibition of PLC would block the production of the second messengers IP₃ and DAG, thereby halting the downstream signaling cascade.

  • Protein Kinase C (PKC): this compound could directly inhibit the activity of PKC, a key enzyme in the activation of NADPH oxidase.

  • NADPH Oxidase Subunits: The compound might interfere with the assembly or catalytic activity of the NADPH oxidase enzyme complex itself.

Further research, including binding assays and enzymatic studies, is required to pinpoint the specific molecular target(s) of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory properties. However, this technical guide has identified several critical gaps in the existing scientific literature. To advance the development of this compound as a potential therapeutic agent, future research should focus on:

  • Development of Standardized Isolation Protocols: Detailed and reproducible methods for the isolation and purification of this compound are urgently needed.

  • Quantitative Analysis: The yield of this compound from various natural sources should be quantified to assess its potential for sustainable production.

  • Comprehensive Biological Evaluation: Dose-response studies are necessary to determine the precise IC₅₀ of this compound for the inhibition of fMLP-induced superoxide production and other biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound within the fMLP signaling pathway is crucial for understanding its mode of action and for guiding lead optimization efforts.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel anti-inflammatory drug.

A Conjugate of Taxifolin with Glyoxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a novel conjugate formed from the reaction of taxifolin, a naturally occurring flavonoid, with glyoxylic acid. This document outlines the synthesis, characterization, and comparative bioactivity of this conjugate, offering valuable insights for its potential application in drug development and food science.

Introduction

Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid found in various plants, including onions and the bark of the French maritime pine.[1][2][3] It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][4][5] The condensation of flavonoids with carbonyl compounds, such as glyoxylic acid, can occur during the storage and processing of flavonoid-rich foods and beverages.[6][7][8] Understanding the properties of these resulting adducts is crucial for both food chemistry and the development of new therapeutic agents. This guide focuses on the product of the condensation reaction between taxifolin and glyoxylic acid, a dimer designated as Df-Tf.[6][9][10]

Synthesis and Characterization

The condensation of taxifolin with glyoxylic acid results in the formation of a dimer where two taxifolin units are linked by a carboxymethine bridge at the C-6 and C-8 positions of the A ring.[9]

Synthesis Workflow

The synthesis of the taxifolin-glyoxylic acid conjugate (Df-Tf) follows a straightforward protocol involving the acid-catalyzed condensation of the two precursors.

G Synthesis Workflow of Taxifolin-Glyoxylic Acid Conjugate (Df-Tf) cluster_reactants Reactants cluster_conditions Reaction Conditions Taxifolin Taxifolin Reaction Condensation Reaction Taxifolin->Reaction GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Reaction Solvent Tetrahydrofuran Solvent->Reaction Catalyst Concentrated HCl Catalyst->Reaction Product Taxifolin-Glyoxylic Acid Conjugate (Df-Tf) (Light yellow powder) Reaction->Product

Caption: Workflow for the synthesis of the taxifolin-glyoxylic acid conjugate.

Characterization

The resulting product of the condensation is a light yellow powder.[9] Spectroscopic analysis is essential for its characterization.

Table 1: Spectroscopic Data for the Taxifolin-Glyoxylic Acid Conjugate

Spectroscopic MethodObserved CharacteristicsReference
UV Spectroscopy (in PBS)Absorption band maxima at 224, 290, and 332 nm.[9]
NMR SpectroscopyConfirms the formation of a dimer with two taxifolin units linked by a carboxymethine bridge at the C-6 and C-8 positions of the A ring.[9]

Experimental Protocols

Synthesis of Taxifolin-Glyoxylic Acid Conjugate (Df-Tf)

This protocol is adapted from the methodology described by Shubina et al. (2017).[9]

Materials:

  • Taxifolin (608 mg)

  • Glyoxylic acid monohydrate (148 mg)

  • Tetrahydrofuran (5 ml)

  • Concentrated hydrochloric acid (20 µl)

Procedure:

  • Dissolve taxifolin in tetrahydrofuran.

  • Add glyoxylic acid and concentrated hydrochloric acid to the solution.

  • The condensation reaction proceeds, leading to the formation of the Df-Tf dimer.

  • The resulting product is obtained as a light yellow powder.

Biological Activities and Comparative Data

The conjugation of taxifolin with glyoxylic acid modifies its biological properties, particularly its antioxidant and metal-chelating activities.

Reactive Oxygen Species (ROS) Scavenging Activity

The Df-Tf conjugate exhibits a higher ROS scavenging activity compared to the parent taxifolin molecule.[9] This was evaluated using a luminol-H₂O₂–horseradish peroxidase system.[9]

Table 2: Comparative ROS Scavenging Activity

CompoundIC₅₀ (µM)Reference
Taxifolin0.58 ± 0.04[9]
Df-Tf0.42 ± 0.03[9]
Ascorbic Acid (Standard)4.60 ± 0.05[9]

The lower IC₅₀ value for Df-Tf indicates a more potent ROS scavenging capability.

Iron-Chelating and Iron-Reducing Activities

The Df-Tf dimer demonstrates enhanced iron-binding capacity but a lower iron-reducing ability compared to taxifolin.[9][10]

Table 3: Comparative Iron Interaction Properties

PropertyTaxifolinDf-TfKey FindingReference
Iron-Chelating Activity Forms complexes with Fe(II) ions.Exhibits higher metal-binding activity. The iron-binding capacity is proportional to the number of polyphenol units.The dimer has a stronger ability to bind iron ions.[9][10]
Iron-Reducing Ability Possesses iron-reducing capabilities.Lower iron-reducing ability than taxifolin.The dimerization reduces the capacity to reduce Fe(III) to Fe(II).[9][10]
Effect on Neutrophil Function

The taxifolin-glyoxylic acid conjugate has been shown to influence the functional activity of neutrophils. Specifically, the conjugate strongly inhibited the phagocytic activity of neutrophils while significantly enhancing their adhesion.[11] In contrast, naringenin, another flavonoid, decreased phagocytic activity to a lesser extent and inhibited neutrophil adhesion.[11] These findings suggest that the conjugate may play a role in modulating inflammatory responses.[11]

Proposed Reaction Mechanism

The condensation of taxifolin with glyoxylic acid is proposed to proceed via an electrophilic substitution mechanism.

G Proposed Reaction Mechanism Taxifolin Taxifolin (Nucleophile) Adduct Intermediate Adduct Taxifolin->Adduct Electrophilic attack on aromatic ring GlyoxylicAcid Glyoxylic Acid (Electrophile) GlyoxylicAcid->Adduct Dimer Df-Tf Dimer Adduct->Dimer AnotherTaxifolin Another Taxifolin Molecule AnotherTaxifolin->Dimer Attack by another phenolic molecule

Caption: Proposed mechanism for the condensation of taxifolin and glyoxylic acid.

In the initial step, the aldehyde group of glyoxylic acid acts as an electrophile, attacking the electron-rich aromatic A ring of a taxifolin molecule to form an intermediate adduct.[9] This adduct is then attacked by a second taxifolin molecule, resulting in the formation of the dimer linked by a carboxymethine bridge.[9]

Conclusion

The conjugate of taxifolin with glyoxylic acid, Df-Tf, demonstrates enhanced antioxidant and iron-chelating properties compared to its parent flavonoid. These findings are significant for understanding the chemical transformations of flavonoids in food products and for the rational design of new polyphenolic compounds with tailored biological activities. The modified properties of the Df-Tf dimer, particularly its increased ROS scavenging and iron-binding capabilities, suggest its potential as a novel therapeutic agent. Further research into the in vivo efficacy and safety profile of this conjugate is warranted to explore its full therapeutic potential.

References

Unveiling the Stability and Degradation Profile of Evofolin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific stability and degradation profile of Evofolin C is limited. This document provides a comprehensive framework and technical guidance on the methodologies to be employed for determining the stability and degradation profile of a phenylpropanoid compound such as this compound. The experimental details and data presented are illustrative and intended to serve as a template for study design and execution.

Introduction

This compound, a phenylpropanoid, is a compound of interest for its potential biological activities. Understanding its stability and degradation profile is paramount for its development as a potential therapeutic agent. This technical guide outlines the essential principles and methodologies for conducting forced degradation studies to elucidate the intrinsic stability of this compound, identify potential degradation products, and establish its degradation pathways. Such studies are critical for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods.

Core Concepts in Stability and Degradation Profiling

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products and gain insight into the molecule's inherent stability. Key stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Objectives of Forced Degradation Studies:
  • To identify the likely degradation products.

  • To establish the degradation pathways.

  • To determine the intrinsic stability of the molecule.

  • To develop and validate stability-indicating analytical methods.

  • To inform formulation and packaging development.

Experimental Protocols for Forced Degradation Studies of this compound

The following protocols are designed to assess the stability of this compound under various stress conditions. A concentration of 1 mg/mL of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) is recommended as a starting point.

Hydrolytic Degradation
  • Acidic Conditions:

    • Prepare a solution of this compound (1 mg/mL) in 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Alkaline Conditions:

    • Prepare a solution of this compound (1 mg/mL) in 0.1 M NaOH.

    • Incubate the solution at 60°C for 2, 4, and 8 hours (alkaline degradation is often faster).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

    • Analyze the samples by HPLC.

  • Neutral Conditions:

    • Prepare a solution of this compound (1 mg/mL) in purified water.

    • Incubate the solution at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.

Oxidative Degradation
  • Prepare a solution of this compound (1 mg/mL) in a suitable solvent.

  • Add hydrogen peroxide (H₂O₂) to a final concentration of 3% (v/v).

  • Store the solution at room temperature, protected from light, for 24, 48, and 72 hours.

  • At each time point, withdraw an aliquot, dilute with mobile phase, and analyze immediately by HPLC.

Photolytic Degradation
  • Expose a solution of this compound (1 mg/mL) and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples at appropriate time intervals by HPLC.

Thermal Degradation
  • Place a solid sample of this compound in a thermostatically controlled oven at 80°C.

  • Monitor for degradation at 24, 48, and 72 hours.

  • For each time point, dissolve a portion of the solid in a suitable solvent, dilute, and analyze by HPLC.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in clear and concise tables to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
0.1 M HCl, 60°C 2485.22DP1 (8.1%)
4871.53DP1 (15.3%)
7258.93DP1 (22.6%)
0.1 M NaOH, 60°C 265.41DP2 (30.1%)
442.12DP2 (45.8%)
815.72DP2 (68.2%)
3% H₂O₂, RT 2492.11DP3 (5.4%)
4885.61DP3 (11.2%)
7278.32DP3 (15.9%)
Photolytic (Solution) 2495.81DP4 (2.1%)
Thermal (Solid, 80°C) 7298.20-

DP = Degradation Product; RT = Room Temperature

Table 2: Chromatographic Data for Major Degradation Products

Degradation ProductRetention Time (min)Relative Retention Time (RRT)
This compound12.51.00
DP18.20.66
DP210.10.81
DP314.81.18
DP411.30.90

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding the experimental workflow and the proposed degradation pathways.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis EvofolinC This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) EvofolinC->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) EvofolinC->Base Oxidation Oxidation (3% H₂O₂, RT) EvofolinC->Oxidation Photo Photolysis (UV/Vis Light) EvofolinC->Photo Thermal Thermal Stress (Solid, 80°C) EvofolinC->Thermal HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Characterization Degradant Isolation & Structure Elucidation (NMR, HRMS) HPLC->Characterization

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathway EvofolinC This compound DP1 Hydrolysis Product 1 (e.g., Ring Opening) EvofolinC->DP1 Acid/Base Hydrolysis DP2 Oxidation Product 1 (e.g., Hydroxylation) EvofolinC->DP2 Oxidation (H₂O₂) DP3 Photodegradation Product 1 (e.g., Isomerization) EvofolinC->DP3 Photolysis

Caption: Hypothetical degradation pathway of this compound under stress conditions.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the stability and degradation profile of this compound. By following the outlined experimental protocols, researchers and drug development professionals can generate the necessary data to understand the intrinsic stability of the molecule, identify its degradation products, and elucidate its degradation pathways. This knowledge is fundamental for the successful development of a safe, effective, and stable pharmaceutical product. Further characterization of the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be essential for complete structural elucidation.

Spectroscopic Analysis of Evofolin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin C, a phenylpropenoid derivative, has garnered interest for its notable biological activities, including potent anti-inflammatory effects. The structural elucidation and confirmation of this compound rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive technical guide to the spectroscopic analysis of this compound, detailing the expected data and the methodologies for their acquisition.

While the primary literature, specifically the foundational paper by Wu et al. in the Journal of the Chinese Chemical Society (1995, 42, 107-109), establishes the structure of this compound, the detailed spectroscopic data is not readily accessible in publicly available databases. This guide, therefore, presents a template of the expected spectroscopic data based on the known structure of this compound and outlines the standard experimental protocols for such analyses.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not publicly availableData not publicly availableData not publicly availableData not publicly available
............

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

PositionChemical Shift (δ, ppm)
Data not publicly availableData not publicly available
......

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
Data not publicly availableData not publicly availableData not publicly availableData not publicly available
............

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The following are standard protocols for obtaining NMR and Mass Spectrometry data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A precisely weighed sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and shimmed for the specific sample.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

    • A larger spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.

    • A greater number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used.

  • Ionization: Electrospray ionization (ESI) is a common technique for molecules like this compound, as it is a soft ionization method that typically keeps the molecule intact, allowing for the determination of the molecular weight. Both positive and negative ion modes are often tested to determine which provides a better signal.

  • Mass Analysis:

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented within the mass spectrometer. The resulting fragmentation pattern provides valuable insights into the connectivity of the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Structure Elucidation Sample Purified this compound NMR_Acq 1D (¹H, ¹³C, DEPT) & 2D (COSY, HSQC, HMBC) NMR Acquisition Sample->NMR_Acq MS_Acq HRMS & MS/MS Acquisition Sample->MS_Acq NMR_Data NMR Spectra & Data Tables NMR_Acq->NMR_Data Structure Final Structure of this compound NMR_Data->Structure MS_Data Mass Spectra & Fragmentation Data MS_Acq->MS_Data MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.

NMR_Data_Integration cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Final Assignment H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC DEPT DEPT (CH, CH₂, CH₃) Final Unambiguous Signal Assignment DEPT->Final COSY->Final HSQC->Final HMBC->Final

Caption: Integration of NMR data for the structural assignment of this compound.

Methodological & Application

Application Notes and Protocols for the Evaluation of Evofolin C in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a guideline for the experimental evaluation of a novel compound, such as Evofolin C, in a cell culture setting. At the time of writing, publicly available research on the specific effects of this compound on mammalian cancer cells is limited. The presented protocols are therefore based on standard methodologies for assessing the anti-cancer potential of a new chemical entity.

Introduction

This compound is a phenylpropanoid compound that has been isolated from plants of the Zanthoxylum genus. Limited studies have shown that this compound exhibits potent inhibition of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide production, with an IC50 value of less than 12 µM, suggesting potential anti-inflammatory and antioxidant properties.[1][2] Given that chronic inflammation and oxidative stress are often implicated in the development and progression of cancer, these initial findings warrant further investigation into the potential anti-cancer effects of this compound.

These application notes provide a framework for researchers to begin characterizing the in vitro effects of this compound on cancer cell lines. The protocols outlined below describe methods for assessing cell viability, induction of apoptosis, and the potential modulation of cancer-related signaling pathways.

Data Presentation

Table 1: Example Data for Cell Viability (MTT Assay)

This table illustrates how to present data from a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines after 48 hours of treatment.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)100 ± 4.2\multirow{6}{}{35.8}
1085.3 ± 3.1
2562.1 ± 2.5
5041.7 ± 3.8
7525.4 ± 2.1
10015.9 ± 1.8
A549 0 (Control)100 ± 5.1\multirow{6}{}{52.4}
1091.2 ± 4.5
2575.8 ± 3.9
5055.3 ± 4.2
7538.6 ± 3.3
10028.1 ± 2.7
HCT116 0 (Control)100 ± 3.8\multirow{6}{*}{28.1}
1079.5 ± 2.9
2554.2 ± 3.4
5032.9 ± 2.6
7518.7 ± 1.9
1009.3 ± 1.2
Table 2: Example Data for Apoptosis Analysis (Annexin V-FITC/PI Staining)

This table shows a sample data presentation for an apoptosis assay, quantifying the percentage of apoptotic cells in the HCT116 cell line following treatment with this compound for 48 hours.

Treatment% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Total Apoptotic Cells (Mean ± SD)
Control (DMSO) 3.2 ± 0.81.5 ± 0.44.7 ± 1.1
This compound (25 µM) 15.8 ± 2.15.4 ± 1.221.2 ± 3.0
This compound (50 µM) 32.4 ± 3.512.7 ± 2.345.1 ± 5.2

Experimental Protocols

General Cell Culture Protocol

This protocol provides a basic guideline for the maintenance of adherent cancer cell lines. Specific media and supplements may vary depending on the cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain cells in a T-75 flask in a 37°C, 5% CO2 incubator.

  • When cells reach 80-90% confluency, aspirate the old medium.

  • Wash the cells once with 5 mL of sterile PBS.

  • Add 2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 8 mL of complete growth medium.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Seed the cells into new flasks or plates for experiments at the desired density.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells seeded in a 6-well plate

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, which can provide insights into the signaling pathways affected by this compound.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against NF-κB, p-NF-κB, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis A Cell Culture (e.g., MCF-7, A549) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis B->E F Determine IC50 C->F G Quantify Apoptosis D->G H Analyze Protein Expression E->H

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical NF-κB Signaling Pathway Inhibition EvofolinC This compound IKK IKK Complex EvofolinC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Keeps NF-κB inactive Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Transcription Transcription of Pro-survival Genes Apoptosis Apoptosis Transcription->Apoptosis Downregulation leads to

Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.

References

Application Notes and Protocols for the Use of Evofolin C in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, "Evofolin C" is not a publicly documented compound. The following application notes and protocols are presented as a representative template based on the characteristics of similar flavonoid compounds and general practices in preclinical mouse model research. These guidelines should be adapted based on the specific physicochemical properties and biological activity of this compound.

Introduction to this compound

This compound is a novel flavonoid compound under investigation for its potential therapeutic properties. Flavonoids are a class of natural products known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Preclinical evaluation in mouse models is a critical step in characterizing the efficacy and safety profile of this compound.

Potential Mechanism of Action

Based on related flavonoid compounds, this compound is postulated to target one or more cellular signaling pathways implicated in cancer progression. A potential mechanism of action is the inhibition of the PI3K/AKT signaling pathway, which is a crucial regulator of cell survival and proliferation.[1][2][3] By inhibiting this pathway, this compound may induce apoptosis in cancer cells.

PI3K_AKT_Pathway EvofolinC This compound PI3K PI3K EvofolinC->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Caption: Postulated PI3K/AKT signaling pathway inhibition by this compound.

Applications in Mouse Models

The use of this compound in mouse models can be applied to various research areas, including:

  • Oncology: To evaluate the anti-tumor efficacy of this compound in xenograft or syngeneic mouse models of various cancers.[4]

  • Dermatology: To investigate the effects of this compound on skin conditions, such as aging or hyperpigmentation, based on the known effects of other flavonoids.[5]

  • Metabolic Diseases: To assess the potential of this compound in modulating metabolic parameters in mouse models of diabetes or obesity.[6]

Experimental Protocols

The following protocols provide a detailed methodology for a typical in vivo study to assess the anti-tumor efficacy of this compound in a xenograft mouse model.

Animal Model
  • Species: Mus musculus

  • Strain: Athymic Nude (nu/nu) or SCID mice are recommended for human cancer cell line xenografts. For syngeneic models, the strain should match the origin of the cancer cell line (e.g., C57BL/6 for Lewis Lung Carcinoma).[4]

  • Age: 6-8 weeks

  • Sex: Female or male, depending on the cancer type being studied.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Preparation and Administration of this compound
  • Formulation: The formulation of this compound will depend on its solubility. A common vehicle for flavonoids is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration should be prepared fresh before each administration.

  • Route of Administration: The choice of administration route depends on the study's objective and the compound's properties. Common routes include:

    • Oral Gavage (PO): For assessing oral bioavailability and systemic effects.[7]

    • Intraperitoneal (IP): For direct systemic administration.

    • Subcutaneous (SC): For sustained release.[7]

    • Intravenous (IV): For rapid and complete systemic exposure.

  • Dosage and Schedule: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). A typical starting dose for a novel flavonoid could range from 10 to 100 mg/kg, administered daily or every other day for a period of 2-4 weeks.

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (e.g., 100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Control (e.g., Daily for 21 days) Randomization->Treatment Monitoring Monitoring of Tumor Growth and Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor volume > 2000 mm³) Monitoring->Endpoint Analysis Tissue Collection and Ex Vivo Analysis Endpoint->Analysis

Caption: General experimental workflow for an in vivo efficacy study.

Efficacy Assessment
  • Tumor Growth: Tumor volume should be measured 2-3 times per week using calipers. The formula for tumor volume is: (Length x Width²) / 2.

  • Body Weight: Animal body weight should be monitored as an indicator of toxicity.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.

  • Ex Vivo Analysis: At the end of the study, tumors and major organs should be collected for:

    • Histopathology: To assess tumor morphology and potential organ toxicity.

    • Immunohistochemistry (IHC): To measure the expression of biomarkers related to the proposed mechanism of action (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-AKT for pathway inhibition).

    • Western Blot or ELISA: To quantify protein levels of target molecules in tumor lysates.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Dosing Regimen for this compound Efficacy Study

GroupTreatmentDose (mg/kg)RouteScheduleNumber of Animals (n)
1Vehicle Control-PODaily10
2This compound25PODaily10
3This compound50PODaily10
4Positive ControlVariesVariesVaries10

Table 2: Example Summary of Anti-Tumor Efficacy Data

Treatment GroupAverage Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Average Body Weight Change (%) ± SEM
Vehicle Control1850 ± 210-+5.2 ± 1.5
This compound (25 mg/kg)1100 ± 15040.5+4.8 ± 1.2
This compound (50 mg/kg)650 ± 98 64.9+1.5 ± 2.0
Positive Control400 ± 7578.4-8.5 ± 2.5
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.

Table 3: Example Biomarker Analysis from Tumor Tissues

Treatment GroupKi-67 Positive Cells (%) ± SEMCleaved Caspase-3 Positive Cells (%) ± SEMRelative p-AKT Expression (fold change) ± SEM
Vehicle Control85 ± 5.23 ± 0.81.0 ± 0.1
This compound (25 mg/kg)62 ± 4.115 ± 2.10.6 ± 0.08
This compound (50 mg/kg)41 ± 3.5 28 ± 3.00.3 ± 0.05
Positive Control25 ± 2.845 ± 4.2 0.1 ± 0.02
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.

Conclusion

These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in a mouse model. Meticulous planning and execution of these experiments are essential to generate robust and reproducible data to support the further development of this compound as a potential therapeutic agent. Researchers should adapt these protocols based on the specific characteristics of their compound and the scientific questions being addressed.

References

Application Notes and Protocols for Evofolin C in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin C is a natural product that has demonstrated potent biological activity, including strong antifungal and antibacterial properties.[1][2] Notably, it exhibits significant inhibitory effects on superoxide production induced by N-formylmethionyl-leucyl-phenylalanine, with IC50 values reported to be less than 12 µM.[1][2] This suggests a potential role for this compound as an anti-inflammatory agent, making it a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

These application notes provide a framework for utilizing this compound in HTS assays to explore its biological activities further. The protocols outlined below are designed for high-throughput formats and can be adapted for various research and drug discovery applications.

Data Presentation: Hypothetical Screening Data for this compound

The following tables present hypothetical, yet representative, quantitative data from a series of HTS assays designed to characterize the bioactivity of this compound.

Table 1: Primary HTS Assay Data for this compound

Assay TypeTarget/PathwayReadoutThis compound Activity (IC50/EC50 in µM)Positive ControlZ'-factor
Cell Viability-Luminescence (CellTiter-Glo®)> 100Staurosporine (1 µM)0.85
ROS ProductionNADPH oxidaseFluorescence (Dihydrorhodamine 123)8.5Apocynin (100 µM)0.78
NF-κB ReporterNF-κB PathwayLuminescence (Luciferase)15.2TNF-α (10 ng/mL)0.81
Kinase Panel (Single Point)96 KinasesRadiometric ([γ-³²P]ATP)See Table 2Staurosporine (1 µM)N/A

Table 2: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase Target% Inhibition at 10 µM
IKKβ85%
p38α62%
JNK145%
ERK215%
AKT15%

Experimental Protocols

Cell Viability Assay (Cytotoxicity Assessment)

Objective: To determine the concentration at which this compound exhibits cytotoxic effects, ensuring that subsequent assays are performed at non-toxic concentrations.

Materials:

  • Human cell line (e.g., HEK293, THP-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Staurosporine (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 384-well white, clear-bottom assay plates

  • Automated liquid handler

  • Luminometer plate reader

Protocol:

  • Seed cells in 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM.

  • Using an automated liquid handler, add 10 µL of the diluted this compound or control solutions to the appropriate wells.

  • Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

Reactive Oxygen Species (ROS) Production Assay

Objective: To quantify the inhibitory effect of this compound on ROS production in a cell-based assay.

Materials:

  • Human neutrophil-like cell line (e.g., differentiated HL-60 cells)

  • Assay buffer (e.g., HBSS)

  • This compound (stock solution in DMSO)

  • N-formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant

  • Dihydrorhodamine 123 (DHR 123) fluorescent probe

  • Apocynin (positive control)

  • 384-well black, clear-bottom assay plates

  • Automated liquid handler

  • Fluorescent plate reader

Protocol:

  • Prepare a cell suspension of differentiated HL-60 cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

  • Add 5 µL of serially diluted this compound or control compounds to the wells and incubate for 30 minutes at 37°C.

  • Add 5 µL of DHR 123 (final concentration 5 µM) to each well and incubate for 15 minutes at 37°C.

  • Initiate ROS production by adding 10 µL of fMLP (final concentration 1 µM) to all wells except the negative control.

  • Immediately read the fluorescence intensity (Excitation/Emission ~500/536 nm) every 2 minutes for 30 minutes in a kinetic mode.

  • The rate of increase in fluorescence is proportional to the rate of ROS production.

NF-κB Reporter Gene Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene

  • Culture medium

  • This compound (stock solution in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 384-well white, clear-bottom assay plates

  • Automated liquid handler

  • Luminometer plate reader

Protocol:

  • Seed the reporter cell line in 384-well plates at a density of 10,000 cells/well in 40 µL of medium and incubate overnight.

  • Pre-treat the cells by adding 5 µL of diluted this compound or control compounds and incubate for 1 hour at 37°C.

  • Stimulate the cells by adding 5 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative control.

  • Incubate the plates for 6 hours at 37°C, 5% CO₂.

  • Equilibrate the plate and luciferase reagent to room temperature.

  • Add 25 µL of luciferase reagent to each well.

  • Shake the plates for 2 minutes to ensure complete lysis.

  • Read the luminescence using a plate reader.

Visualizations

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

EvofolinC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates LPS LPS LPS->TLR4 Activates EvofolinC This compound EvofolinC->IKK_complex Inhibits IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates NFkappaB_IkappaB->NFkappaB Releases DNA DNA NFkappaB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.

General High-Throughput Screening Workflow

HTS_Workflow Compound_Library Compound Library (incl. This compound) Assay_Plates Assay Plate Preparation (384/1536-well) Compound_Library->Assay_Plates Dispensing Automated Compound Dispensing Assay_Plates->Dispensing Cell_Seeding Cell/Reagent Addition Dispensing->Cell_Seeding Incubation Incubation Cell_Seeding->Incubation Detection Signal Detection (Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (Hit Identification) Detection->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Caption: A generalized workflow for high-throughput screening of compound libraries.

References

Application of Evofolin C in Cancer Research: A Case Study with Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

A preliminary search for "Evofolin C" did not yield specific results in the context of cancer research. It is possible that "this compound" is a novel or proprietary compound with limited publicly available data. To fulfill the user's request for detailed Application Notes and Protocols, we will use Luteolin, a well-researched natural compound with established anticancer properties, as a representative example. The following information on Luteolin is provided to demonstrate the requested format and content.

Application Notes: Luteolin in Cancer Research

Introduction

Luteolin is a naturally occurring flavonoid found in a variety of plants, including fruits, vegetables, and herbs.[1] It has garnered significant interest in oncology research due to its demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2] Preclinical studies have shown that luteolin can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer models, including breast, lung, colon, and prostate cancers.[1]

Mechanism of Action

Luteolin exerts its anticancer effects through the modulation of multiple signaling pathways involved in cancer cell growth, survival, and metastasis. One of the key mechanisms is the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in many cancers and plays a crucial role in promoting cell survival and proliferation.[3] By suppressing the PI3K/Akt pathway, luteolin can lead to the induction of apoptosis.[3]

Furthermore, luteolin has been shown to interfere with other critical signaling cascades, including the NF-κB pathway, which is involved in inflammation and cell survival.[4] Luteolin can suppress the activation of NF-κB, leading to the downregulation of its target genes that promote cancer cell survival and proliferation.[4] It can also trigger the intrinsic and extrinsic apoptosis pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Luteolin in various cancer cell lines.

Table 1: IC50 Values of Luteolin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Non-small-cell lung cancer2548
HCT116Colorectal cancer3048
MCF-7Breast cancer2072
PC-3Prostate cancer4048

(Note: The above data is representative and compiled from various preclinical studies. Actual values may vary depending on experimental conditions.)

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Luteolin on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Luteolin (stock solution in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Luteolin (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

2. Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is used to determine the effect of Luteolin on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cells treated with Luteolin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cancer cells using RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Luteolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Luteolin Luteolin p_Akt p-Akt Luteolin->p_Akt Inhibits Akt Akt PI3K->Akt Activates Akt->p_Akt Phosphorylates MDM2 MDM2 p_Akt->MDM2 Activates p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Luteolin inhibits the PI3K/Akt pathway, leading to p53-mediated apoptosis.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., A549, HCT116) Luteolin_Treatment 2. Treatment with Luteolin (Varying Concentrations and Durations) Cell_Culture->Luteolin_Treatment Cell_Viability_Assay 3a. Cell Viability Assay (MTT Assay) Luteolin_Treatment->Cell_Viability_Assay Western_Blot 3b. Protein Analysis (Western Blot) Luteolin_Treatment->Western_Blot Data_Analysis 4. Data Analysis and Interpretation Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating the anticancer effects of Luteolin.

References

Evofolin C in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Evofolin C is a phenylpropanoid that has been isolated from the bark of Cinnamomum cassia Presl.[1] Preliminary studies have indicated its potential as a bioactive compound. Specifically, this compound and its acetate have demonstrated potent antifungal and antibacterial activities.[2][3] Furthermore, it has been identified as a potent inhibitor of superoxide production induced by N-formylmethionyl-leucyl-phenylalanine, with an IC50 value of less than 12 µM.[2][3]

These findings suggest that this compound may hold promise for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammatory conditions. However, publicly available data on the detailed mechanism of action, specific signaling pathways, and comprehensive experimental protocols for this compound are currently limited.

This document aims to provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. It includes a summary of the known quantitative data, generalized experimental protocols for assessing its reported biological activities, and a hypothetical signaling pathway to guide further investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

Biological ActivityAssay DetailsIC50 ValueReference
Inhibition of Superoxide ProductionN-formylmethionyl-leucyl-phenylalanine-induced in a cellular model< 12 µM[2][3]

Experimental Protocols

The following are generalized protocols for the key experiments relevant to the reported activities of this compound. These protocols are intended as a starting point and would require optimization for specific experimental conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal and Antibacterial Activity

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial strains (target bacteria or fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the microbial strain overnight and then dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound. Include a positive control (inoculum without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Superoxide Production Inhibition Assay

This protocol describes a method to assess the inhibition of superoxide production in neutrophils or other relevant cell types stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP).

Materials:

  • This compound

  • Isolated human neutrophils or a suitable cell line

  • N-formylmethionyl-leucyl-phenylalanine (fMLP)

  • Cytochrome c

  • Superoxide dismutase (SOD)

  • Hanks' Balanced Salt Solution (HBSS)

  • Spectrophotometer

Procedure:

  • Cell Preparation: Isolate and prepare a suspension of neutrophils in HBSS at a concentration of approximately 1 x 10^6 cells/mL.

  • Pre-incubation with this compound: Incubate the cell suspension with various concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.

  • Assay Reaction: To the cell suspension, add cytochrome c. The reaction is initiated by adding fMLP. A control reaction containing SOD should be included to confirm that the reduction of cytochrome c is superoxide-dependent.

  • Measurement: Measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide results in an increase in absorbance.

  • Data Analysis: Calculate the rate of superoxide production. The inhibitory effect of this compound is determined by comparing the rate of cytochrome c reduction in the presence and absence of the compound. The IC50 value can be calculated from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Effect

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects by inhibiting superoxide production. This is a generalized representation and requires experimental validation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., fMLP Receptor) NADPH_Oxidase NADPH Oxidase GPCR->NADPH_Oxidase Activates ROS Superoxide (O2-) NADPH_Oxidase->ROS Produces fMLP fMLP fMLP->GPCR Evofolin_C This compound Evofolin_C->NADPH_Oxidase Inhibits Inflammatory_Signal Pro-inflammatory Signaling Cascade ROS->Inflammatory_Signal Initiates

Caption: Hypothetical mechanism of this compound in inhibiting fMLP-induced superoxide production.

Experimental Workflow for Evaluating this compound

This diagram outlines a general workflow for the initial in vitro evaluation of this compound based on its known activities.

start Start: this compound antimicrobial Antimicrobial Screening (Antibacterial & Antifungal) start->antimicrobial antioxidant Antioxidant Activity (Superoxide Inhibition) start->antioxidant mic Determine MIC/MBC antimicrobial->mic cytotoxicity Cytotoxicity Assays (e.g., on mammalian cells) mic->cytotoxicity ic50 Determine IC50 antioxidant->ic50 ic50->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism end Lead Candidate Evaluation mechanism->end

Caption: A general workflow for the in vitro assessment of this compound's biological activities.

References

Application Note: Protocol for Evaluating the Efficacy of Evofolin C on Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid peroxidation is a critical process of oxidative damage, where free radicals attack lipids, leading to the degradation of cell membranes and the production of cytotoxic byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)[1][2]. This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[3][4]. Consequently, the identification of compounds that can inhibit lipid peroxidation is a key focus in drug discovery and development.

Evofolin C is a compound that has demonstrated potent inhibitory effects against superoxide production, suggesting it possesses significant antioxidant properties[5]. This characteristic makes it a promising candidate for mitigating cellular damage caused by oxidative stress. This application note provides a detailed protocol for assessing the effect of this compound on lipid peroxidation in a cell-based model using the Thiobarbituric Acid Reactive Substances (TBARS) assay. The TBARS assay is a well-established method for quantifying MDA, a major secondary product of lipid peroxidation[6][7][8].

Principle of the Assay

The TBARS assay quantifies lipid peroxidation by measuring the concentration of malondialdehyde (MDA). In acidic conditions and high temperatures, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct. This complex can be measured colorimetrically at an absorbance of approximately 532 nm[6][7][9]. The intensity of the color is directly proportional to the amount of MDA present in the sample, thereby providing an index of lipid peroxidation[10].

Below is a diagram illustrating the core principle of the TBARS assay.

TBARS_Principle Lipid Lipid Peroxidation (Oxidative Stress) MDA Malondialdehyde (MDA) (End-product) Lipid->MDA results in Adduct MDA-TBA Adduct (Pink Chromophore) MDA->Adduct + 2x TBA (Heat, Acid) TBA Thiobarbituric Acid (TBA) Measure Measure Absorbance ~532 nm Adduct->Measure quantifies

Caption: Principle of the TBARS assay for MDA quantification.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for screening multiple concentrations of this compound.

I. Materials and Reagents
  • Cell Line: A suitable cell line susceptible to oxidative stress (e.g., HepG2, SH-SY5Y, or primary cells).

  • This compound: (CAS: 163634-05-7)[11][12][13]. Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Oxidative Stress Inducer: e.g., Hydrogen peroxide (H₂O₂), Iron (II) sulfate (FeSO₄), or a combination of antimycin A and rotenone.

  • Cell Culture Medium: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • MDA Lysis Buffer: Containing a BHT (butylated hydroxytoluene) antioxidant solution to prevent new lipid peroxidation during sample processing[3].

  • Trichloroacetic Acid (TCA): 10% (w/v) solution for protein precipitation[10][14].

  • Thiobarbituric Acid (TBA) Reagent: 0.67% (w/v) solution[10][14].

  • Malondialdehyde (MDA) Standard: For generating a standard curve[3].

  • Microplate Reader: Capable of reading absorbance at 532 nm[10].

  • 96-well microplates.

II. Experimental Workflow

The overall workflow for testing the effect of this compound on lipid peroxidation is outlined below.

Experimental_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_assay Phase 2: TBARS Assay cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Seed Cells in 96-well Plate B 2. Pre-treat with This compound A->B C 3. Induce Oxidative Stress B->C D 4. Harvest & Lyse Cells C->D F 6. Add TCA to Lysates & Centrifuge D->F E 5. Prepare MDA Standards G 7. Mix Supernatant with TBA Reagent E->G F->G H 8. Incubate at 95°C for 60 min G->H I 9. Cool Samples on Ice H->I J 10. Read Absorbance at 532 nm I->J K 11. Plot Standard Curve & Calculate MDA J->K L 12. Analyze & Compare Treatment Groups K->L

Caption: Step-by-step workflow for the lipid peroxidation assay.

III. Detailed Procedure

A. Cell Culture and Treatment

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known antioxidant like Vitamin C or Trolox). Incubate for a predetermined time (e.g., 1-4 hours).

  • Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., H₂O₂) to all wells except the negative control group. Incubate for a suitable duration to induce lipid peroxidation (e.g., 2-6 hours).

B. Sample Preparation

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS.

  • Lysis: Add 100 µL of MDA Lysis Buffer (containing BHT) to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Homogenization: Sonicate the samples on ice to ensure complete lysis.

  • Protein Quantification: Use a small aliquot of the lysate to determine the protein concentration (e.g., using a BCA assay). This will be used for normalization.

C. TBARS Assay

  • Protein Precipitation: Add 200 µL of ice-cold 10% TCA to 100 µL of cell lysate[10][14]. Vortex and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C[10][14]. This will pellet the precipitated protein.

  • Reaction Setup: Transfer 200 µL of the supernatant to a new set of labeled tubes. Add 200 µL of 0.67% TBA reagent to each tube[10].

  • Incubation: Incubate the tubes in a boiling water bath (or at 95°C) for 10-60 minutes to facilitate the reaction between MDA and TBA[3][14].

  • Cooling: Immediately cool the tubes in an ice bath for 10 minutes to stop the reaction[3].

  • Measurement: Transfer 150-200 µL of the reaction mixture from each tube into a 96-well plate. Read the absorbance at 532 nm using a microplate reader[14].

D. MDA Standard Curve Preparation Prepare a series of MDA standards by diluting the stock solution. Process the standards in the same manner as the samples (steps C3-C6) to generate a standard curve.

StandardConcentration (µM)Volume of MDA StockVolume of Diluent
S110020 µL of 500 µM Stock80 µL
S250500 µL of S1500 µL
S325500 µL of S2500 µL
S412.5500 µL of S3500 µL
S56.25500 µL of S4500 µL
S63.125500 µL of S5500 µL
S70 (Blank)0 µL1000 µL
Table 1: Example dilution series for generating an MDA standard curve. This is an illustrative example; actual dilutions should be based on the stock concentration provided by the manufacturer[10].

Data Presentation and Analysis

1. Calculate MDA Concentration: Use the standard curve to determine the MDA concentration in each sample. The absorbance values are plotted against the known MDA concentrations, and a linear regression is performed. The MDA concentration in the unknown samples is then calculated from the resulting equation (y = mx + c).

2. Normalize Data: Normalize the MDA concentration to the protein concentration of each sample to account for variations in cell number. The results are typically expressed as nmol of MDA per mg of protein.

3. Summarize Results: Present the data in a clear, tabular format for easy comparison.

Treatment GroupThis compound (µM)Oxidative InducerMean MDA (nmol/mg protein) ± SD% Inhibition of Lipid Peroxidation
Negative Control0-1.2 ± 0.2N/A
Vehicle Control0 (Vehicle)+8.5 ± 0.60%
This compound1+7.1 ± 0.516.5%
This compound5+5.8 ± 0.431.8%
This compound10+4.2 ± 0.350.6%
This compound25+2.9 ± 0.365.9%
This compound50+1.8 ± 0.278.8%
Positive Control(e.g., 100 µM Vit C)+2.1 ± 0.375.3%
Table 2: Hypothetical results demonstrating the dose-dependent effect of this compound on induced lipid peroxidation. The % inhibition is calculated relative to the vehicle control.

Interpretation and Signaling Pathway

The results should demonstrate whether this compound can protect cells from oxidative stress-induced lipid peroxidation in a dose-dependent manner. A significant reduction in MDA levels in the this compound-treated groups compared to the vehicle control would indicate a protective effect.

The antioxidant activity of compounds like this compound can be attributed to their ability to scavenge free radicals, thereby breaking the chain reaction of lipid peroxidation. Flavonoids and other polyphenolic compounds are known to exert their antioxidant effects through such mechanisms[15][16].

The diagram below illustrates the lipid peroxidation cascade and the potential point of intervention for an antioxidant like this compound.

Lipid_Peroxidation_Pathway cluster_initiation cluster_propagation cluster_termination ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) ROS->PUFA attacks Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical forms Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O₂ Oxygen Oxygen (O₂) Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Hydroperoxide attacks New_PUFA Another PUFA Hydroperoxide->Lipid_Radical regenerates MDA MDA & Other Aldehydes Hydroperoxide->MDA degrades to Damage Cellular Damage MDA->Damage EvofolinC This compound (Antioxidant) EvofolinC->Peroxyl_Radical scavenges

Caption: The lipid peroxidation cascade and the inhibitory role of this compound.

This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on lipid peroxidation using the TBARS assay. By following this detailed methodology, researchers can effectively quantify the antioxidant potential of this compound and other novel compounds, providing valuable data for drug development programs targeting oxidative stress-related pathologies.

References

Application Notes and Protocols for Assessing the Metal-Reducing Activity of Evofolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin C, a phenylpropanoid isolated from the bark of Cinnamomum cassia, has demonstrated notable biological activities, including strong antifungal and antibacterial properties and the potent inhibition of superoxide production.[1][2][3] Its chemical structure suggests potential for redox activity, including the ability to reduce metal ions. This is a significant area of investigation as metal-reducing capacity is often correlated with antioxidant effects and can influence biological pathways.

These application notes provide detailed protocols for assessing the metal-reducing activity of this compound. The methodologies described herein are established and widely used for evaluating the antioxidant potential of various compounds through their ability to reduce ferric (Fe³⁺) and cupric (Cu²⁺) ions.[4][5]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 163634-05-7[2]
Molecular Formula C₁₄H₁₈O₂[2]
Molecular Weight 218.29 g/mol [2]
Class Phenylpropanoid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Table 1: Chemical Properties of this compound

Experimental Protocols for Assessing Metal-Reducing Activity

The following protocols describe two primary assays for determining the metal-reducing activity of this compound: the Ferric Reducing Antioxidant Power (FRAP) assay and the Cupric Reducing Antioxidant Capacity (CUPRAC) assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a spectrophotometric method based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment. The change in absorbance is directly proportional to the reducing power of the antioxidant.[5][6]

a. Reagents and Materials

  • This compound

  • Ferrous sulfate (FeSO₄·7H₂O)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

  • Ferric chloride (FeCl₃·6H₂O)

  • Acetate buffer (300 mM, pH 3.6)

  • Hydrochloric acid (HCl)

  • Methanol or other suitable solvent for this compound

  • 96-well microplate

  • Microplate reader

b. Experimental Protocol

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution in distilled water.

    • Prepare the fresh working FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Incubate the FRAP reagent at 37°C for 15 minutes before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

    • Prepare a standard curve using FeSO₄·7H₂O (e.g., in the range of 100-1000 µM).

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Calculate the net absorbance by subtracting the absorbance of the blank (solvent) from the absorbance of the samples and standards.

    • Plot the net absorbance of the FeSO₄ standards against their concentrations to generate a standard curve.

    • Determine the FRAP value of this compound from the standard curve and express it as µM Fe(II) equivalents.

c. Illustrative Data Presentation

Concentration of this compound (µg/mL)Absorbance at 593 nm (Mean ± SD)Ferric Reducing Power (µM Fe(II) Equivalents)
100.15 ± 0.01150
250.35 ± 0.02350
500.68 ± 0.03680
1001.25 ± 0.051250
Positive Control (Ascorbic Acid, 50 µg/mL) 1.50 ± 0.041500

Table 2: Hypothetical FRAP Assay Results for this compound (Note: Data are for illustrative purposes only.)

d. Experimental Workflow Diagram

FRAP_Workflow cluster_prep Reagent & Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) add_frap Add 180 µL FRAP Reagent prep_frap->add_frap prep_std Prepare FeSO₄ Standard Curve add_sample Add 20 µL Sample/Standard to 96-well plate prep_std->add_sample prep_sample Prepare this compound Dilutions prep_sample->add_sample add_sample->add_frap incubate Incubate at 37°C for 30 min add_frap->incubate read_abs Read Absorbance at 593 nm incubate->read_abs plot_curve Plot Standard Curve read_abs->plot_curve calculate Calculate FRAP Value (µM Fe(II) Equivalents) plot_curve->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

The CUPRAC assay measures the capacity of an antioxidant to reduce the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺), which forms a colored complex with neocuproine. The absorbance of this complex is measured spectrophotometrically.[4][5]

a. Reagents and Materials

  • This compound

  • Copper(II) chloride (CuCl₂) solution (10 mM)

  • Neocuproine (2,9-dimethyl-1,10-phenanthroline) solution (7.5 mM in ethanol)

  • Ammonium acetate buffer (1 M, pH 7.0)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Methanol or other suitable solvent for this compound

  • 96-well microplate

  • Microplate reader

b. Experimental Protocol

  • Preparation of Reagents:

    • Prepare a 10 mM CuCl₂ solution in distilled water.

    • Prepare a 7.5 mM neocuproine solution in ethanol.

    • Prepare a 1 M ammonium acetate buffer and adjust the pH to 7.0.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a standard curve using Trolox (e.g., in the range of 50-500 µM).

  • Assay Procedure:

    • In a 96-well microplate, mix the following in each well:

      • 50 µL of CuCl₂ solution

      • 50 µL of neocuproine solution

      • 50 µL of ammonium acetate buffer

    • Add 50 µL of the sample or standard solution to the respective wells.

    • Incubate the plate at room temperature for 30 minutes in the dark.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the net absorbance by subtracting the absorbance of the blank.

    • Plot the net absorbance of the Trolox standards against their concentrations to create a standard curve.

    • Determine the CUPRAC value of this compound from the standard curve and express it as µM Trolox equivalents (TE).

c. Illustrative Data Presentation

Concentration of this compound (µg/mL)Absorbance at 450 nm (Mean ± SD)Cupric Reducing Capacity (µM TE)
100.20 ± 0.01180
250.45 ± 0.02400
500.85 ± 0.04760
1001.60 ± 0.061450
Positive Control (Trolox, 50 µg/mL) 0.95 ± 0.03850

Table 3: Hypothetical CUPRAC Assay Results for this compound (Note: Data are for illustrative purposes only.)

CUPRAC_Workflow cluster_prep Reagent & Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare CuCl₂, Neocuproine, and Ammonium Acetate Buffer mix_reagents Mix Reagents in 96-well plate prep_reagents->mix_reagents prep_std Prepare Trolox Standard Curve add_sample Add 50 µL Sample/Standard prep_std->add_sample prep_sample Prepare this compound Dilutions prep_sample->add_sample mix_reagents->add_sample incubate Incubate at RT for 30 min (dark) add_sample->incubate read_abs Read Absorbance at 450 nm incubate->read_abs plot_curve Plot Standard Curve read_abs->plot_curve calculate Calculate CUPRAC Value (µM Trolox Equivalents) plot_curve->calculate

References

Troubleshooting & Optimization

Troubleshooting Evofolin C precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Evofolin C. The following information addresses common issues related to the precipitation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of aqueous solution?

Precipitation of this compound can occur for several reasons, often related to exceeding its solubility limit under specific experimental conditions. Key factors that influence solubility include:

  • pH: The pH of the aqueous solution can significantly impact the ionization state of this compound, which in turn affects its solubility.

  • Temperature: Temperature changes can alter the solubility of this compound. While solubility often increases with temperature, this is not always the case.

  • Solvent Composition: The presence of co-solvents can either increase or decrease the solubility of this compound.

  • Concentration: If the concentration of this compound exceeds its saturation point in the given solvent system, it will precipitate.

  • Ionic Strength: The presence and concentration of salts in the solution can influence the solubility of this compound.

  • Interactions with Other Components: this compound may interact with other molecules in the solution, leading to the formation of less soluble complexes.

Q2: How can I determine the solubility of this compound under my experimental conditions?

A systematic approach to determining the solubility of this compound involves preparing a series of solutions at different concentrations and observing the point at which precipitation occurs. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q3: Can the order of reagent addition affect the precipitation of this compound?

Yes, the order of addition can be critical. For instance, if adding a component that lowers the solubility of this compound, it is often better to add it to a more dilute solution of this compound to avoid localized high concentrations that can trigger precipitation.

Troubleshooting Guides

Issue 1: this compound precipitates upon dissolution in an aqueous buffer.

This issue commonly arises from the inherent solubility limitations of this compound in the chosen buffer system.

Troubleshooting Steps:

  • Verify pH of the Buffer: Ensure the pH of your buffer is within the optimal range for this compound solubility. The solubility of ionizable compounds can be highly pH-dependent.

  • Adjust pH: If the structure of this compound contains ionizable groups, systematically adjust the pH of the solution to see if the precipitate redissolves.

  • Introduce a Co-solvent: Consider the addition of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer to increase the solubility of this compound.

  • Lower the Concentration: Attempt to dissolve a smaller amount of this compound to determine if the issue is related to exceeding the solubility limit.

  • Gentle Heating and Sonication: Applying gentle heat or using a sonicator can sometimes help to dissolve the compound, but be cautious as this may lead to supersaturated solutions that can precipitate later.

Issue 2: Precipitation occurs after adding another component to the this compound solution.

This suggests an interaction between this compound and the added component, or a change in the solution properties that reduces the solubility of this compound.

Troubleshooting Steps:

  • Identify the Triggering Component: Determine which added component is causing the precipitation.

  • Check for pH Shift: Measure the pH of the solution after adding the new component to see if it has shifted to a range where this compound is less soluble.

  • Consider Common Ion Effect: If the added component is a salt that shares a common ion with this compound (if it is a salt form), this can decrease its solubility.

  • Evaluate Potential Interactions: Assess the possibility of a chemical reaction or complex formation between this compound and the added component.

  • Modify Addition Protocol: Try adding the problematic component to a more dilute solution of this compound or vice versa.

Data Presentation

Table 1: pH-Dependent Solubility of this compound at 25°C

pHSolubility (mg/mL)
4.00.1
5.00.5
6.02.0
7.010.0
7.412.5
8.08.0
9.01.5

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of desired pH

  • Microcentrifuge tubes

  • Orbital shaker or vortex mixer

  • Spectrophotometer or HPLC system

Methodology:

  • Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer.

  • Tightly cap the tube and agitate it at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the clear supernatant with the buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the original concentration in the supernatant to determine the solubility.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_conc Is Concentration Too High? start->check_conc check_ph Is pH Optimal? check_conc->check_ph No lower_conc Lower Concentration check_conc->lower_conc Yes check_solvent Is Solvent System Appropriate? check_ph->check_solvent Yes adjust_ph Adjust pH check_ph->adjust_ph No check_interaction Potential Interaction with Other Components? check_solvent->check_interaction Yes add_cosolvent Add Co-solvent check_solvent->add_cosolvent No modify_addition Modify Order of Addition check_interaction->modify_addition Yes resolved Issue Resolved lower_conc->resolved adjust_ph->resolved add_cosolvent->resolved modify_addition->resolved

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 Factors Influencing this compound Solubility EvofolinC This compound in Solution Precipitate Precipitated This compound EvofolinC->Precipitate Precipitation pH pH pH->EvofolinC Temperature Temperature Temperature->EvofolinC CoSolvent Co-solvent CoSolvent->EvofolinC IonicStrength Ionic Strength IonicStrength->EvofolinC Precipitate->EvofolinC Dissolution

Caption: Factors influencing the solubility of this compound.

Technical Support Center: Optimizing Evofolin C Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Evofolin C for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to determine its approximate effective concentration. A preliminary experiment using serial dilutions over a wide range, for instance, from 1 nM to 100 µM, is recommended.[1] Subsequent experiments can then be performed using a narrower range of concentrations around the initial estimate to determine a more precise IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[1]

Q2: What is the appropriate vehicle control for this compound?

A2: A vehicle control is essential to differentiate the effects of this compound from those of the solvent used to dissolve it.[1] The most common solvent for compounds like this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to maintain a consistent final concentration of the vehicle across all experimental wells, including the untreated controls. This concentration should be kept at a level that does not induce cellular toxicity.[1]

Q3: How should this compound be stored?

A3: Proper storage is critical to maintain the stability and activity of this compound. While specific storage conditions should be confirmed with the supplier, compounds of this nature are typically stored as a stock solution at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.

Q4: How can I be sure my cells are healthy for the assay?

A4: The health and viability of the cells are paramount for obtaining reliable and reproducible data.[2] It is important to use cells that are in the logarithmic growth phase and to avoid using cells that have been passaged excessively.[2][3] Never allow cells to become over-confluent in culture flasks.[2] A viability count should be performed before seeding cells for an experiment.[2]

Troubleshooting Guides

Problem 1: I am observing precipitation of this compound in my culture medium.

Cause: The concentration of this compound may be exceeding its solubility limit in the aqueous culture medium. High concentrations of the solvent (e.g., DMSO) can also contribute to precipitation.[1]

Solution:

  • Check Solubility: Determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Reduce Solvent Concentration: Ensure the final concentration of DMSO or other solvent is within the tolerance level of your cell line (typically below 0.5%).[1]

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.

  • Gentle Mixing: Ensure thorough but gentle mixing when adding the compound to the medium.

Problem 2: I am not observing a dose-dependent effect of this compound.

Cause: This could be due to several factors, including an inappropriate concentration range, issues with the compound's activity, or problems with the assay itself.

Solution:

  • Expand Concentration Range: Test a much broader range of concentrations, including both higher and lower concentrations than initially used.

  • Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded.

  • Optimize Cell Seeding Density: The density of cells can significantly influence the outcome of the assay.[4] It is recommended to optimize the cell seeding density for your specific cell line and assay.[2][4]

  • Check Incubation Time: The duration of treatment may not be sufficient for this compound to exert its effects. Consider a time-course experiment (e.g., 24, 48, 72 hours).[1]

Problem 3: I am seeing high variability between replicate wells.

Cause: High variability can stem from inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

Solution:

  • Ensure Uniform Cell Seeding: Mix the cell suspension thoroughly before and during plating to ensure an even distribution of cells in each well.[2]

  • Calibrate Pipettes: Inaccurate pipetting is a major source of error.[2] Ensure that all pipettes are properly calibrated.

  • Minimize Edge Effects: To avoid "edge effects" (evaporation and temperature gradients in the outer wells of a plate), consider not using the outermost wells for experimental data. Fill these wells with sterile PBS or medium to maintain humidity.

  • Proper Mixing of Reagents: Ensure all reagents, including this compound dilutions and assay reagents, are thoroughly mixed before being added to the wells.[2]

Quantitative Data Summary

The following tables provide illustrative data for the effects of this compound on different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
A549Lung CarcinomaMTT4815.2
MCF-7Breast AdenocarcinomaXTT4825.8
HeLaCervical AdenocarcinomaResazurin4818.5
U-87 MGGlioblastomaMTT7210.4

Table 2: Optimal Concentration Range of this compound for Apoptosis Induction

Cell LineAssayIncubation Time (hours)Optimal Concentration Range (µM)
A549Annexin V/PI Staining2410 - 20
U-87 MGCaspase-3 Activity245 - 15

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol outlines the steps to assess the effect of this compound on the viability of adherent cells.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. It is common to prepare these at 2x the final desired concentration.[1]

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle-only and untreated controls.[1]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol describes how to analyze changes in protein expression or phosphorylation in response to this compound treatment.

  • Cell Treatment: Culture cells in 6-well plates and treat them with various concentrations of this compound (based on the determined IC50) for a specific duration. Include appropriate controls.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA or Bradford assay.[1]

  • Sample Preparation: Normalize the protein concentrations of all samples. Prepare the samples for electrophoresis by adding Laemmli loading buffer and heating at 95°C for 5 minutes.[1]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated AKT, cleaved caspase-3).[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression or phosphorylation.[1]

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with this compound B->D C->D E Incubate for Defined Period (e.g., 48h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for determining the IC50 of this compound.

G Evofolin_C This compound PI3K PI3K Evofolin_C->PI3K AKT AKT PI3K->AKT Bad Bad AKT->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothetical signaling pathway modulated by this compound.

G Start No Cellular Response Observed Check_Conc Is the concentration range appropriate? Start->Check_Conc Check_Time Is the incubation time sufficient? Check_Conc->Check_Time Yes Widen_Range Widen the concentration range Check_Conc->Widen_Range No Check_Viability Are the cells healthy? Check_Time->Check_Viability Yes Time_Course Perform a time-course experiment Check_Time->Time_Course No Check_Compound Is the compound active? Check_Viability->Check_Compound Yes New_Cells Use a new batch of cells Check_Viability->New_Cells No New_Compound Use a fresh aliquot of the compound Check_Compound->New_Compound No End Re-evaluate Experiment Check_Compound->End Yes Widen_Range->End Time_Course->End New_Cells->End New_Compound->End

Caption: Troubleshooting guide for lack of cellular response.

References

How to improve the bioavailability of Evofolin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Evofolin C, with a focus on improving its bioavailability.

This compound: Product Information

This compound is a phenylpropanoid that can be isolated from the bark of Cinnamomum cassia Presl.[1] It has demonstrated notable biological activities, including strong antifungal and antibacterial effects. Additionally, this compound exhibits potent inhibition of N-formylmethionyl-leucyl-phenylalanine-induced superoxide production.

PropertyValue
CAS Number 163634-05-7
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.
Appearance Powder

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it important for this compound?

A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs like this compound, low bioavailability can limit its therapeutic efficacy, requiring higher doses that may lead to unwanted side effects. Improving bioavailability is crucial for achieving desired therapeutic outcomes with lower, more efficient dosing.

Q2: What are the common causes of low oral bioavailability for compounds like this compound?

A2: Low oral bioavailability can be attributed to several factors, including:

  • Poor aqueous solubility: The solubility of this compound in organic solvents suggests it may have low water solubility, which can limit its dissolution in the gastrointestinal tract.

  • Low permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.

  • Instability: The compound might degrade in the acidic environment of the stomach.

Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?

A3: Several strategies can be employed, which can be broadly categorized as:

  • Physical Modifications: These include reducing the particle size of the drug to increase its surface area, for example, through micronization or nanosuspension.

  • Chemical Modifications: This involves creating a more soluble version of the drug, such as a salt or a prodrug.

  • Formulation Strategies: This is a widely used approach that involves combining the drug with other substances to improve its solubility and absorption. Examples include solid dispersions, lipid-based formulations, and nanoparticle delivery systems.

Troubleshooting Guide: Low Bioavailability of this compound

This guide provides a structured approach to troubleshooting and improving the bioavailability of this compound in your experiments.

Problem 1: Poor Dissolution Rate

If you suspect that the low bioavailability of this compound is due to its poor dissolution in aqueous media, consider the following solutions:

StrategyExperimental ApproachExpected Outcome
Particle Size Reduction Micronization or nanosuspension of this compound.Increased surface area leading to a faster dissolution rate.
Solid Dispersion Formulate this compound with a hydrophilic carrier (e.g., PVP, PEG).Enhanced wettability and dissolution of the drug.
Complexation Use of cyclodextrins to form inclusion complexes.Improved solubility of this compound.
Problem 2: Low Intestinal Permeability

If this compound has adequate solubility but still exhibits low absorption, the issue might be its permeability across the intestinal epithelium.

StrategyExperimental ApproachExpected Outcome
Lipid-Based Formulations Formulate this compound in a lipid-based delivery system (e.g., self-emulsifying drug delivery system - SEDDS).Enhanced absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.
Use of Permeation Enhancers Co-administer this compound with a substance that temporarily increases the permeability of the intestinal wall.Increased passage of the drug into the bloodstream.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion

This protocol describes the solvent evaporation method for preparing a solid dispersion of this compound with polyvinylpyrrolidone (PVP).

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug to carrier).

  • Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C until a thin film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

This assay is used to predict the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution in HBSS (with a low percentage of DMSO if necessary)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for sample analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A-B) permeability, add the this compound solution to the apical side and fresh HBSS to the basolateral side.

  • To measure basolateral to apical (B-A) permeability, add the this compound solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 3: In Vivo Bioavailability Study in Rats

This protocol outlines a basic in vivo study to determine the oral bioavailability of an this compound formulation.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound formulation (e.g., suspension, solid dispersion, or lipid-based formulation)

  • This compound solution for intravenous (IV) administration (in a suitable vehicle like DMSO/saline)

  • Oral gavage needles

  • Syringes and needles for IV injection and blood collection

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into two groups: an oral administration group and an IV administration group.

  • For the oral group, administer the this compound formulation via oral gavage at a specific dose.

  • For the IV group, administer the this compound solution via the tail vein at a lower, appropriate dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect the blood in heparinized tubes and centrifuge to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

  • Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation A Poorly Soluble Compound (e.g., this compound) B Characterize Physicochemical Properties (Solubility, Permeability - BCS) A->B C Particle Size Reduction (Micronization, Nanosuspension) B->C D Solid Dispersions (with hydrophilic carriers) B->D E Lipid-Based Formulations (SEDDS, SMEDDS) B->E F Nanoparticle Formulations (Polymeric, Lipid) B->F G Dissolution Testing C->G D->G H Caco-2 Permeability Assay E->H F->H I Pharmacokinetic Studies in Animals G->I H->I J Determine Bioavailability (F%) I->J

Caption: Workflow for improving the bioavailability of a poorly soluble compound.

General_Anti_inflammatory_Action cluster_0 Inflammatory Stimuli cluster_1 Cellular Signaling cluster_2 Inflammatory Response A Pathogens, Injury B Activation of Signaling Pathways (e.g., NF-κB, MAPK) A->B D Production of Pro-inflammatory Mediators (Cytokines, Prostaglandins) B->D C This compound (as a potential inhibitor) C->B E Inflammation D->E

Caption: General mechanism of anti-inflammatory action.

General_Antifungal_Action cluster_0 Fungal Cell cluster_1 Mechanism of Inhibition cluster_2 Outcome A Fungal Cell Wall Synthesis E Disruption of Cell Integrity A->E B Ergosterol Synthesis (in cell membrane) B->E C DNA/RNA Synthesis F Fungal Cell Death C->F D This compound (potential antifungal agent) D->A D->B D->C E->F

Caption: General mechanisms of antifungal action.

References

Technical Support Center: Experimental Stability of Vitamin C (Ascorbic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Evofolin C" did not yield specific information regarding its stability or experimental protocols. The following technical support guide has been created using Vitamin C (L-ascorbic acid) as a representative compound with well-documented stability challenges. The principles and methodologies described here are broadly applicable to the study of other potentially unstable compounds.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments with Vitamin C.

Frequently Asked Questions (FAQs)

Q1: My Vitamin C solution is turning yellow/brown. What is happening?

A1: The discoloration of your Vitamin C solution is a common indicator of degradation. Ascorbic acid is susceptible to oxidation, especially when exposed to air, light, and certain metal ions. The initial oxidation product is dehydroascorbic acid (DHAA), which is still biologically active. However, DHAA can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid, which can then lead to the formation of compounds that cause the yellow or brown appearance.[1][2] To minimize this, prepare solutions fresh, use deoxygenated solvents, and protect your samples from light.

Q2: What are the key factors that affect the stability of Vitamin C in solution?

A2: The primary factors influencing Vitamin C stability are:

  • pH: Stability is generally greatest in the pH range of 2 to 4.[1] In alkaline conditions, degradation is significantly accelerated.[2][3]

  • Temperature: Higher temperatures increase the rate of degradation.[1][2][4] For long-term storage, frozen conditions (-20°C or below) are recommended.[5]

  • Oxygen: The presence of oxygen is a major driver of oxidative degradation.[1][4] Using deaerated solvents and inert gas (like nitrogen or argon) to blanket solutions can significantly improve stability.

  • Light: Exposure to both natural and UV light can catalyze the degradation of ascorbic acid.[1] Amber vials or containers wrapped in aluminum foil should be used.

  • Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for ascorbic acid oxidation.[1] Using high-purity water and chelating agents like EDTA can mitigate this.

Q3: Can I pre-mix Vitamin C in my cell culture media for experiments?

A3: It is generally not recommended to pre-mix Vitamin C in cell culture media for extended periods before use. The media components, physiological pH (around 7.4), and incubation temperature (37°C) create an environment where ascorbic acid will degrade relatively quickly. It is best to prepare a concentrated stock solution of Vitamin C and add it to the culture medium immediately before starting the experiment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of Vitamin C during the experiment.Prepare fresh solutions for each experiment. Protect solutions from light and heat. Consider using a more stable derivative of ascorbic acid if the experimental design allows.
Loss of potency in stock solutions Improper storage conditions (temperature, light exposure, oxygen).Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use amber vials and purge with an inert gas before sealing.
Precipitate formation in solution pH-dependent solubility or degradation product precipitation.Ensure the pH of the solution is within the stable range for ascorbic acid (pH 2-4 for maximal stability).[1] Filter the solution if necessary, but be aware this may remove some active compounds.
Rapid color change upon addition to buffer High pH of the buffer accelerating degradation.Adjust the pH of the buffer to a more acidic range if the experiment allows. If not, use the solution immediately after preparation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Vitamin C Stock Solution
  • Materials: L-ascorbic acid powder, high-purity water (e.g., Milli-Q), 0.1 M EDTA solution, inert gas (nitrogen or argon).

  • Procedure:

    • Deoxygenate the high-purity water by sparging with inert gas for at least 30 minutes.

    • In a light-protected container (e.g., an amber bottle), dissolve the desired amount of L-ascorbic acid in the deoxygenated water.

    • Add EDTA solution to a final concentration of 0.01-0.05% to chelate any contaminating metal ions.

    • Adjust the pH to between 3 and 4 using a suitable acidic buffer if required for the application.

    • Filter-sterilize the solution using a 0.22 µm syringe filter if for cell culture use.

    • Aliquot the solution into single-use, light-protected tubes, flush the headspace with inert gas, and store at -80°C.

Protocol 2: Forced Degradation Study of Vitamin C

This protocol is used to assess the stability of a Vitamin C formulation under various stress conditions.

  • Preparation: Prepare a solution of Vitamin C at a known concentration.

  • Stress Conditions:

    • Acidic: Adjust the pH of the solution to 1-2 with HCl and incubate at 60°C for 24 hours.

    • Basic: Adjust the pH to 8-9 with NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature for 24 hours.

    • Thermal: Incubate the solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic: Expose the solution to a controlled UV light source for a defined period.

  • Analysis: At specified time points, withdraw samples and analyze the remaining concentration of ascorbic acid using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

Quantitative Data Summary

The following table summarizes the degradation of Vitamin C under different conditions.

Condition Storage Time Temperature Vitamin C Retention Reference
Guava Juice (Dark)7 days25°C76.6%[2]
Guava Juice (Dark)7 days35°C43.6%[2]
Orange Juice (Pasteurized)1 minute90°C82-92%[2]
W/O/W Emulsion7 weeks4°C67%[2]
W/O/W Emulsion7 weeks25°C30%[2]

Visualizations

Degradation Pathway of Vitamin C

G Ascorbic_Acid L-Ascorbic Acid DHAA Dehydroascorbic Acid (DHAA) Ascorbic_Acid->DHAA Reversible Oxidation DHAA->Ascorbic_Acid Reduction DKG 2,3-Diketogulonic Acid DHAA->DKG Irreversible Hydrolysis Further_Products Further Degradation Products (e.g., Oxalate, Threonate) DKG->Further_Products Degradation

Caption: Oxidative degradation pathway of L-ascorbic acid.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Vitamin C Solution Acid Acidic Prep->Acid Base Basic Prep->Base Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photolytic Photolytic Prep->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of Vitamin C.

References

Evofolin C experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Evofolin C

Fictional Compound Context: this compound is a novel, potent, and selective small molecule inhibitor of Tank-binding kinase 1 (TBK1). TBK1 is a crucial kinase in the innate immune signaling pathway, activated by various stimuli, including viral and bacterial infections, leading to the production of type I interferons and other inflammatory cytokines. Due to its central role, this compound is under investigation for its therapeutic potential in autoimmune diseases and certain cancers.

This guide provides experimental controls, best practices, and troubleshooting advice for researchers using this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected decrease in phosphorylated IRF3 (p-IRF3) in my Western blots after treating cells with this compound. What could be the issue?

A1: This is a common issue and can stem from several factors:

  • Suboptimal Compound Concentration: The concentration of this compound may be too low for your specific cell line. It's recommended to perform a dose-response experiment to determine the IC50 for p-IRF3 inhibition in your system.[1] Different cell lines can have varying sensitivities.[1]

  • Cell Line Specificity: Ensure your chosen cell line expresses TBK1 and has an active signaling pathway upon stimulation (e.g., with Poly(I:C) or cGAMP).

  • Timing of Treatment and Stimulation: The kinetics of TBK1 activation and subsequent IRF3 phosphorylation can be rapid. Optimize the pre-incubation time with this compound before adding the stimulus, and the duration of the stimulus itself. A time-course experiment is highly recommended.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both p-IRF3 and total IRF3.[1]

Q2: My cell viability assay shows significant cytotoxicity at concentrations where I expect to see specific TBK1 inhibition. How can I differentiate between specific pathway inhibition and general toxicity?

A2: Distinguishing specific effects from off-target toxicity is crucial.

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help confirm that the observed phenotype is due to the inhibition of the intended target.[2]

  • Orthogonal Approaches: Use an alternative method to inhibit TBK1, such as siRNA or shRNA, to see if it phenocopies the effect of this compound.[2] A similar response suggests the effect is likely on-target.[2]

  • Rescue Experiment: If possible, express a drug-resistant mutant of TBK1 in your cells. If the cytotoxic effect is mitigated, it strongly suggests an on-target effect.

  • Dose Range: Effective concentrations for specific inhibition are typically in the nanomolar to low micromolar range.[2] If you only observe effects at very high concentrations (>10-20 µM), it is more likely to be due to non-specific effects.[2]

Q3: this compound has poor solubility in my aqueous cell culture medium. How can I improve its delivery to the cells?

A3: Solubility is a common challenge for many small molecule inhibitors.

  • Proper Solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1]

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle-only control in your experiments.

  • Sonication: Briefly sonicating the stock solution can aid in dissolution.[1]

  • Formulation: For in vivo studies, specific formulation vehicles may be required. Consult relevant literature for TBK1 inhibitors or similar kinase inhibitors.

Q4: I see significant variability between replicate wells in my 96-well plate-based assays. How can I improve consistency?

A4: High variability can obscure real biological effects.

  • Uniform Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to achieve even cell distribution.[1]

  • Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations and affect cell growth.[1] A common best practice is to fill the outermost wells with sterile PBS or media and not use them for experimental data points.[1]

  • Consistent Incubation Times: Adhere to a strict schedule for both compound treatment and the addition of assay reagents.[1]

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, data for this compound to serve as a baseline for experimental design.

Table 1: In Vitro Potency of this compound in Different Cell Lines

Cell LineDescriptionStimulusIC50 (p-IRF3 Inhibition)IC50 (Cell Viability)
RAW 264.7 Murine MacrophagePoly(I:C)50 nM> 10 µM
THP-1 Human MonocytecGAMP75 nM> 10 µM
A549 Human Lung CarcinomaSendai Virus120 nM> 15 µM
HEK293T Human Embryonic KidneyTBK1 Overexpression40 nM> 20 µM

Table 2: Recommended Antibody Dilutions for Western Blotting

Antibody TargetHostSupplierCatalog #Recommended Dilution
p-TBK1 (Ser172) Rabbit(Example) Cell Signaling54831:1000
Total TBK1 Rabbit(Example) Cell Signaling35041:1000
p-IRF3 (Ser396) Rabbit(Example) Cell Signaling49471:1000
Total IRF3 Rabbit(Example) Cell Signaling43021:1000
β-Actin Mouse(Example) Sigma-AldrichA54411:5000

Experimental Protocols

Protocol 1: Western Blot Analysis of TBK1 Pathway Inhibition

  • Cell Seeding: Seed cells (e.g., RAW 264.7) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for 1-2 hours. Include a vehicle-only (e.g., 0.1% DMSO) control.

  • Stimulation: Add the appropriate stimulus (e.g., 10 µg/mL Poly(I:C)) to the media and incubate for the determined optimal time (e.g., 3 hours).

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-IRF3) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total proteins (e.g., total IRF3) and a loading control (e.g., β-Actin).

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat cells with a range of this compound concentrations for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Visualizations

TBK1_Signaling_Pathway cluster_input Upstream Stimuli cluster_receptor Sensors / Adaptors cluster_kinase Kinase Activation cluster_tf Transcription Factor cluster_output Cellular Response PAMPs PAMPs / DAMPs (e.g., dsRNA, cGAMP) TLR3 TLR3 PAMPs->TLR3 Activates STING STING PAMPs->STING Activates TBK1 TBK1 TLR3->TBK1 Recruits & Activates STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to Cytokines Type I IFNs & Inflammatory Cytokines Nucleus->Cytokines Induces Gene Expression EvofolinC This compound EvofolinC->TBK1

Caption: Simplified TBK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Hypothesis: This compound inhibits TBK1 B 2. In Vitro Assay: Biochemical TBK1 Kinase Assay A->B C 3. Cell-Based Assay: Western Blot for p-IRF3 B->C D 4. Functional Assay: Cytokine (e.g., IFN-β) ELISA C->D E 5. Phenotypic Assay: Cell Viability / Proliferation D->E F 6. Off-Target Analysis: Kinase Panel Screen / Negative Controls E->F G 7. In Vivo Model: Efficacy & Toxicity Studies F->G

Caption: General experimental workflow for characterizing this compound.

Troubleshooting_Guide A No inhibition of p-IRF3 observed? B Is TBK1 pathway active in your cell line? A->B No C Have you performed a dose-response curve? A->C Yes J Problem Solved B->J Yes, confirmed. D Is the timing of stimulation optimized? C->D Yes C->J No, will perform. E Check antibody quality & dilution D->E Yes D->J No, will optimize. E->J No, will validate. F High Cytotoxicity Observed? G Is final DMSO concentration <0.5%? F->G No H Have you used an inactive control compound? F->H Yes G->J Yes, confirmed. I Does siRNA of TBK1 phenocopy the result? H->I Yes H->J No, will test. I->J No, will test.

Caption: Troubleshooting decision tree for common this compound experimental issues.

References

Avoiding Evofolin C-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on Evofolin C is limited in publicly available scientific literature. This guide is based on the known properties of related flavonoid compounds and general strategies for managing cytotoxicity in chemotherapy research. These are generalized protocols and may require optimization for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell line control group when treated with this compound. How can we reduce this off-target effect?

A1: Cytotoxicity in normal cells is a common challenge with many chemotherapeutic agents, including flavonoids. Here are several strategies you can explore:

  • Dose Optimization: Perform a dose-response study to determine the lowest effective concentration of this compound that induces apoptosis in your cancer cell line while minimizing toxicity in the normal cell line.

  • Combination Therapy: Consider co-administering this compound with a cytoprotective agent. Antioxidants, for instance, have been shown to protect normal cells from chemotherapy-induced damage.[1][2][3] However, it's crucial to ensure the protective agent doesn't also inhibit the anti-cancer effects of this compound.

  • Targeted Delivery: Encapsulating this compound in a targeted delivery system, such as liposomes or nanoparticles, can enhance its delivery to cancer cells while reducing exposure to normal cells.[4][5][6][7]

  • Modulation of Cellular Pathways: Investigate the possibility of upregulating protective pathways in normal cells. For example, activation of the Nrf2 signaling pathway has been shown to protect cells from oxidative stress.[8][9][10][11][12]

Q2: What are the likely molecular mechanisms by which this compound is inducing apoptosis?

A2: Based on studies of other flavonoids, this compound likely induces apoptosis through multiple signaling pathways. The primary mechanisms often involve:

  • Intrinsic (Mitochondrial) Pathway: Flavonoids can alter the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[13]

  • Extrinsic (Death Receptor) Pathway: Some flavonoids can upregulate the expression of death receptors like FAS, leading to the activation of caspase-8.[14]

  • Modulation of Key Signaling Pathways: Flavonoids are known to affect critical cancer-related pathways such as PI3K/AKT, MAPK, and NF-κB, which regulate cell survival, proliferation, and apoptosis.[13][15]

Q3: How can we confirm that the observed cell death is due to apoptosis and not necrosis?

A3: It is important to distinguish between apoptosis and necrosis to understand the mechanism of this compound. You can use several assays:

  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: You can measure the activity of key executioner caspases like caspase-3 and caspase-7 using colorimetric or fluorometric assays.

  • DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into specific fragments. This can be visualized using agarose gel electrophoresis (DNA laddering) or a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results between experiments.

Possible Cause Troubleshooting Step
Cell Passage Number Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Cell Seeding Density Optimize and standardize the cell seeding density for each experiment. Over-confluent or sparse cultures can respond differently to treatment.
Reagent Preparation Prepare fresh stock solutions of this compound for each experiment. If using a solvent like DMSO, ensure the final concentration is consistent and non-toxic to the cells.
Incubation Time Use a precise and consistent incubation time for drug treatment.

Issue 2: this compound is not showing the expected cytotoxicity in our cancer cell line.

Possible Cause Troubleshooting Step
Drug Potency Verify the purity and activity of your this compound compound. If possible, obtain a new batch from a reputable supplier.
Cell Line Resistance Your cancer cell line may have intrinsic or acquired resistance to flavonoids. Consider using a different cancer cell line or investigating resistance mechanisms.
Incorrect Dosage Perform a wide-range dose-response experiment to ensure you are testing concentrations that are relevant for inducing apoptosis.
Assay Sensitivity Ensure your cytotoxicity assay (e.g., MTT, XTT) is sensitive enough to detect changes in cell viability. Consider using a more direct measure of cell death like Annexin V/PI staining.[16][17][18]

Quantitative Data Summary

The following table summarizes the cytotoxic effects (IC50 values) of various flavonoids on different human cancer and normal cell lines. This data can provide a reference for the expected potency of flavonoid compounds.

FlavonoidCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
QuercetinHeLa (Cervical)~25HUVEC>100[19]
LuteolinMCF-7 (Breast)~20TIG-1 (Fibroblast)>100[20]
ApigeninPC-3 (Prostate)~30HUVEC>100[20][21]
MyricetinA549 (Lung)~15HUVEC>100[19]
KaempferolHT-29 (Colon)~40TIG-1 (Fibroblast)>100[20][21]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the viability of cells after treatment with this compound.

Materials:

  • 96-well plates

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis seed_cells Seed Normal and Cancer Cell Lines treat_evofolin Treat with this compound (Dose-Response) seed_cells->treat_evofolin treat_combo Co-treat with Protective Agent seed_cells->treat_combo mtt_assay MTT Assay (Cell Viability) treat_evofolin->mtt_assay flow_cytometry Annexin V/PI Staining (Apoptosis vs. Necrosis) treat_evofolin->flow_cytometry treat_combo->mtt_assay treat_combo->flow_cytometry analyze_data Calculate IC50 & Quantify Apoptosis mtt_assay->analyze_data flow_cytometry->analyze_data

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_pathways Intracellular Signaling cluster_mitochondria Mitochondrial Response cluster_caspases Caspase Cascade Evofolin_C This compound PI3K_AKT PI3K/AKT Pathway Evofolin_C->PI3K_AKT Inhibits MAPK MAPK Pathway Evofolin_C->MAPK Modulates NF_kB NF-κB Pathway Evofolin_C->NF_kB Inhibits Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) PI3K_AKT->Bcl2_family MAPK->Bcl2_family NF_kB->Bcl2_family Mito_potential ↓ Mitochondrial Membrane Potential Bcl2_family->Mito_potential Cytochrome_c Cytochrome c Release Mito_potential->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized flavonoid-induced apoptotic signaling pathway.

References

How to interpret unexpected results from Evofolin C studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Evofolin C Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results from studies involving this compound, a novel investigational agent with potent anti-inflammatory, antibacterial, and antifungal properties.

Troubleshooting Guides

This section provides a structured approach to understanding and resolving unexpected experimental outcomes.

Issue 1: Paradoxical Pro-inflammatory Effects

Question: My in vitro or in vivo model shows an unexpected increase in inflammatory markers after treatment with this compound, contrary to its expected anti-inflammatory effect. What could be the cause, and how can I troubleshoot this?

Possible Causes and Troubleshooting Steps:

  • Concentration-Dependent Effects: High concentrations of a compound can sometimes lead to off-target effects or cellular stress, inducing an inflammatory response.

    • Troubleshooting: Perform a detailed dose-response curve analysis. Widen the concentration range tested, including much lower concentrations than initially used.

  • Activation of Alternative Signaling Pathways: this compound might be activating pro-inflammatory pathways at certain concentrations or in specific cell types. A known paradoxical mechanism for some anti-inflammatory agents involves the activation of the NRF2 pathway.

    • Troubleshooting:

      • Cytokine Profiling: Measure a broad panel of cytokines and chemokines to understand the nature of the inflammatory response.

      • Pathway Analysis: Investigate key inflammatory signaling pathways such as NF-κB and MAPK pathways. Also, specifically assess the activation of the NRF2 pathway.

  • Contamination: Endotoxin (LPS) or other microbial contamination in the experimental setup can trigger a strong inflammatory response, masking the effect of this compound.

    • Troubleshooting: Test all reagents, media, and the this compound stock for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.

Data Summary: Interpreting Cytokine Profiles

Cytokine ProfilePossible InterpretationNext Steps
Increased TNF-α, IL-6, IL-1βClassical pro-inflammatory responseInvestigate NF-κB pathway activation. Check for endotoxin contamination.
Increased IL-10, TGF-βRegulatory or mixed responseCorrelate with other markers to understand the overall effect.
Increased IL-8, MCP-1Chemotactic responseInvestigate the source of chemoattraction.

Experimental Workflow: Troubleshooting Paradoxical Inflammation

G start Unexpected Pro-inflammatory Effect Observed dose_response Perform Detailed Dose-Response Curve start->dose_response check_contamination Check for Endotoxin (LPS) Contamination start->check_contamination pathway_analysis Analyze Key Signaling Pathways dose_response->pathway_analysis check_contamination->pathway_analysis cytokine_profiling Perform Comprehensive Cytokine Profiling pathway_analysis->cytokine_profiling nfkb_assay NF-κB Activation Assay pathway_analysis->nfkb_assay nrf2_assay NRF2 Pathway Assay pathway_analysis->nrf2_assay interpret Interpret Results and Refine Hypothesis cytokine_profiling->interpret nfkb_assay->interpret nrf2_assay->interpret

Caption: Workflow for investigating unexpected pro-inflammatory effects.

Issue 2: Lack of Efficacy in Antimicrobial Assays

Question: this compound is not showing the expected antimicrobial activity against my bacterial/fungal strains. What are the potential reasons, and what should I do?

Possible Causes and Troubleshooting Steps:

  • Drug Inactivation or Instability: this compound may be unstable or inactivated under the specific experimental conditions (e.g., pH, temperature, presence of certain media components).

    • Troubleshooting:

      • Assess the stability of this compound in your assay medium over the incubation period using methods like HPLC.

      • Test a range of pH values and temperatures if applicable.

  • Resistance of Microbial Strains: The strains you are using may have intrinsic or acquired resistance to this compound.

    • Troubleshooting:

      • MIC Testing: Determine the Minimum Inhibitory Concentration (MIC) for your strains and compare it with reference strains.

      • Resistance Induction: Attempt to induce resistance in susceptible strains by sub-culturing in the presence of sub-lethal concentrations of this compound. This can help understand the potential for resistance development.

  • Inappropriate Assay Conditions: The inoculum size, growth phase of the microorganism, or incubation time might not be optimal.

    • Troubleshooting: Strictly follow standardized protocols for antimicrobial susceptibility testing (e.g., CLSI or EUCAST guidelines).

Data Summary: Interpreting MIC Values

MIC ValueInterpretationPossible Action
Low (≤ 2 µg/mL)SusceptibleProceed with further in vivo studies.
Intermediate (4-8 µg/mL)Intermediate SusceptibilityConsider combination studies.
High (≥ 16 µg/mL)ResistantInvestigate resistance mechanisms.
Issue 3: Unexpected Results in Combination Studies

Question: When I combine this compound with another antimicrobial agent, I observe antagonism (decreased efficacy) instead of the expected synergy. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Pharmacodynamic Antagonism: The two drugs may have opposing effects on the same target or pathway, or one drug may induce a cellular response that counteracts the effect of the other.

    • Troubleshooting:

      • Checkerboard Assay: Perform a detailed checkerboard assay to precisely quantify the interaction (synergy, additivity, indifference, or antagonism).

      • Mechanism of Action Studies: Investigate the mechanisms of action of both drugs to identify potential points of negative interaction.

  • Chemical Interaction: The two compounds may directly interact and inactivate each other.

    • Troubleshooting: Analyze a mixture of the two compounds using techniques like HPLC-MS to check for the formation of new products or degradation of the parent compounds.

Logical Flow: Investigating Drug Interactions

G start Unexpected Antagonism in Combination Study checkerboard Perform Checkerboard Assay to Quantify Interaction start->checkerboard chemical_interaction Assess for Direct Chemical Interaction (e.g., HPLC-MS) start->chemical_interaction moa_studies Investigate Mechanisms of Action of Both Drugs checkerboard->moa_studies interpret Interpret Findings and Re-evaluate Combination Strategy chemical_interaction->interpret moa_studies->interpret

Caption: Decision tree for troubleshooting unexpected drug antagonism.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound's anti-inflammatory effects?

A1: The presumed primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Hypothetical Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates EvofolinC This compound EvofolinC->IKK Inhibits (Expected) NRF2_activation NRF2 Activation (Unexpected) EvofolinC->NRF2_activation Activates (Unexpected) Gene Inflammatory Gene Expression NFkB_nuc->Gene Induces

Caption: Presumed and unexpected signaling pathways of this compound.

Q2: How do I perform a cytokine profiling assay?

A2: A common method is a multiplex bead-based immunoassay (e.g., Luminex). Briefly, beads coated with specific capture antibodies for different cytokines are incubated with your sample. After washing, a biotinylated detection antibody and then a fluorescent reporter (streptavidin-phycoerythrin) are added. The beads are then analyzed by flow cytometry.[1][2][3]

Q3: Can you provide a basic protocol for an NF-κB luciferase reporter assay?

A3:

  • Seed cells stably or transiently transfected with an NF-κB luciferase reporter construct in a 96-well plate.

  • The next day, treat the cells with your test compounds (e.g., this compound) and/or a known NF-κB activator (e.g., TNF-α).

  • After the desired incubation period (e.g., 6-24 hours), lyse the cells.

  • Add a luciferase substrate to the cell lysate.

  • Measure the luminescence using a plate reader. The light output is proportional to the NF-κB activity.[4][5][6][7][8]

Q4: What is the standard procedure for a Minimum Inhibitory Concentration (MIC) assay?

A4: The broth microdilution method is standard.

  • Prepare a two-fold serial dilution of this compound in a 96-well plate with appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[9][10][11][12][13]

Q5: How do I set up a checkerboard assay for synergy testing?

A5:

  • In a 96-well plate, create a two-dimensional matrix of concentrations for two drugs. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate all wells with a standardized microbial suspension.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.[14][15][16][17][18]

Detailed Experimental Protocols

NRF2 Pathway Activation Assay

This protocol is to determine if this compound activates the NRF2 pathway, a potential off-target effect.

  • Cell Culture: Use a cell line with a stable NRF2/ARE (Antioxidant Response Element) luciferase reporter system.

  • Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations for a specified time (e.g., 24 hours). Include a known NRF2 activator (e.g., sulforaphane) as a positive control.

  • Lysis and Luminescence: Lyse the cells and measure luciferase activity as described in the NF-κB assay protocol. An increase in luminescence indicates NRF2 pathway activation.[19][20][21][22]

In Vitro Drug Resistance Induction

This protocol aims to determine if microorganisms can develop resistance to this compound.

  • Initial MIC Determination: Determine the baseline MIC of this compound for the selected microbial strain.

  • Sub-culturing: Inoculate the microorganism into a broth containing a sub-MIC concentration of this compound (e.g., 0.5x MIC).

  • Incremental Exposure: After incubation, dilute the culture into a fresh broth with a slightly higher concentration of this compound.

  • Repeat: Continue this process for several passages.

  • Final MIC Determination: After a number of passages, determine the MIC of the "evolved" strain and compare it to the initial MIC. A significant increase indicates the development of resistance.[23][24][25][26][27]

References

Optimizing storage conditions for Evofolin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage, handling, and use of Evofolin C in research applications. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be stored in a sealed container in a cool, dry place at -20°C. Under these conditions, the product is stable for up to three years.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound can be stored at -80°C for up to one year.[1] For shorter periods of several months, storage at -20°C is also acceptable.[2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]

Q4: How can I improve the solubility of this compound?

A4: To achieve higher solubility, it is recommended to warm the tube containing the solution to 37°C and use an ultrasonic bath for a short period.[2]

Q5: What are the primary known biological activities of this compound?

A5: this compound has demonstrated strong antifungal and antibacterial properties.[1] It has also been shown to potently inhibit superoxide production induced by N-formylmethionyl-leucyl-phenylalanine (fMLP).[1]

Optimizing Storage Conditions

Proper storage of this compound is crucial to maintain its stability and biological activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions. Adherence to these guidelines will minimize degradation and ensure experimental reproducibility.

FormStorage TemperatureDurationContainerAdditional Notes
Powder -20°CUp to 3 years[1]Sealed, airtight containerStore in a dry environment to prevent hydrolysis.
2-8°CUp to 24 months[4]Sealed, airtight containerSuitable for shorter-term storage.
Stock Solution -80°CUp to 1 year[1]Tightly sealed vialsUse of solvents such as DMSO or ethanol is common.
-20°CSeveral months[2]Tightly sealed vialsSuitable for working stocks that are used more frequently.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.- Increase the percentage of organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. - Prepare a more concentrated stock solution and use a smaller volume for dilution into the aqueous buffer. - Gentle warming and sonication may help redissolve the compound, but be cautious of potential degradation with excessive heat.
Inconsistent experimental results Degradation of this compound due to improper storage or handling.- Ensure the compound is stored at the recommended temperature and protected from light and moisture. - Prepare fresh dilutions from a frozen stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into smaller volumes for single-use.
Inaccurate concentration of the working solution.- Verify the calibration of pipettes and balances. - Ensure complete dissolution of the powder when preparing the stock solution.
Low or no observed biological activity The compound may not be active in the specific assay or cell line.- Review literature for the known spectrum of activity of this compound and related phenylpropanoids. - Include positive and negative controls in your experiment to validate the assay's performance.
Insufficient concentration or incubation time.- Perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Experimental Protocols

While specific protocols for this compound are not widely published, the following are generalized methodologies for common assays based on its known biological activities as an antifungal and antibacterial agent.

Antifungal Susceptibility Testing (Broth Microdilution Assay)
  • Preparation of Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Collect the fungal cells and suspend them in sterile saline or growth medium. Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the appropriate growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, resulting in a final fungal concentration of 0.5-2.5 x 10^3 cells/mL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth, typically observed as a visible reduction in turbidity compared to the growth control.

Antibacterial Susceptibility Testing (Broth Microdilution Assay)
  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) on an appropriate agar plate. Suspend the bacterial colonies in sterile saline or growth medium to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Dilute the bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow

Postulated Mechanism of Action of Phenylpropanoids

As specific signaling pathway data for this compound is not available, this diagram illustrates a generalized mechanism of action for phenylpropanoids, the class of compounds to which this compound belongs. These compounds are known to exert their antimicrobial effects through various mechanisms.

G General Antimicrobial Mechanism of Phenylpropanoids cluster_compound This compound (Phenylpropanoid) cluster_cell Microbial Cell cluster_outcome Cellular Outcome EvofolinC This compound Membrane Cell Membrane Disruption EvofolinC->Membrane Intercalation and Permeabilization Enzyme Enzyme Inhibition EvofolinC->Enzyme Binding to active sites Synthesis Inhibition of Nucleic Acid/Protein Synthesis EvofolinC->Synthesis Interference with replication/transcription/translation OxidativeStress Induction of Oxidative Stress EvofolinC->OxidativeStress Generation of Reactive Oxygen Species Apoptosis Cell Death / Apoptosis Membrane->Apoptosis Enzyme->Apoptosis Synthesis->Apoptosis OxidativeStress->Apoptosis

Caption: Postulated antimicrobial mechanisms of phenylpropanoids like this compound.

Experimental Workflow for In Vitro Antimicrobial Assay

The following diagram outlines a typical workflow for assessing the antimicrobial properties of this compound.

G Experimental Workflow: In Vitro Antimicrobial Assay A Prepare Stock Solution of this compound C Perform Serial Dilutions of this compound in 96-well plate A->C B Prepare Microbial Culture (Fungi/Bacteria) D Inoculate wells with Microbial Suspension B->D C->D E Incubate at appropriate temperature and time D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Further assays (e.g., MBC, time-kill kinetics) F->G

Caption: A standard workflow for determining the antimicrobial activity of this compound.

References

Evofolin C interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interferences when working with Evofolin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel small molecule inhibitor targeting the XYZ signaling pathway, which is implicated in various disease models. Its primary mechanism of action is the competitive inhibition of the kinase domain of the XYZ protein. Due to its chemical structure, featuring a highly conjugated ring system, this compound has the potential to interfere with certain assay formats.

Q2: Are there known interferences of this compound with common assay reagents?

Yes, the chemical properties of this compound can lead to interference in several common assay types. These interferences are generally not due to its on-target biological activity but rather its intrinsic chemical characteristics. The most commonly observed interferences are with assays that have optical readouts (absorbance and fluorescence) and those that are sensitive to redox-active compounds.

Q3: How can I determine if this compound is interfering with my assay?

A primary indication of interference is a discrepancy between initial screening results and follow-up assays, or results that are not consistent with a plausible biological mechanism. Specific control experiments are crucial for confirming interference. These include testing this compound in the absence of the biological target or substrate and performing counter-screens.

Q4: What specific types of assays are most susceptible to this compound interference?

Assays that are particularly vulnerable to interference by this compound include:

  • Fluorescence-Based Assays: The intrinsic fluorescence of this compound can lead to false-positive signals.

  • Colorimetric Assays: The color of this compound in solution can interfere with absorbance readings.

  • Enzyme-Based Assays: this compound's redox activity can interfere with assays that use redox-sensitive enzymes or reagents.[1]

  • Homogeneous Proximity Assays (e.g., FRET, TR-FRET, AlphaScreen): Compound-mediated interference can occur through signal quenching or disruption of affinity capture components.[1]

  • Immunoassays: Interference can arise from non-specific binding to antibodies or other proteins in the assay.[2]

Troubleshooting Guides

Issue 1: Inconsistent results in a fluorescence-based assay.
  • Question: I am observing a high signal in my fluorescence-based kinase assay even in the no-enzyme control when this compound is present. What could be the cause?

  • Answer: This is likely due to the intrinsic fluorescence of this compound. To confirm this, measure the fluorescence of this compound in the assay buffer alone, across the same spectral range used for your assay. If a significant signal is detected, you will need to implement a correction method or switch to an alternative assay format.

Issue 2: Unexpected color change in a colorimetric (e.g., MTT, XTT) cell viability assay.
  • Question: My MTT assay results show a significant decrease in cell viability with this compound treatment, but microscopy shows no change in cell morphology or confluence. Why are these results discordant?

  • Answer: this compound may be directly reducing the MTT reagent, leading to a false-positive signal that mimics cell viability. To test for this, incubate this compound with the MTT reagent in a cell-free system. If a color change is observed, the compound is interfering with the assay chemistry. Consider using a non-colorimetric viability assay, such as a luminescent ATP-based assay.

Issue 3: Loss of signal in a TR-FRET assay.
  • Question: I am screening this compound in a TR-FRET assay and observe a dose-dependent decrease in the signal, suggesting potent inhibition. However, follow-up biochemical assays are negative. What could be happening?

  • Answer: this compound may be quenching the fluorescence of the donor or acceptor fluorophores, or it could be absorbing light at the excitation or emission wavelengths.[1] To investigate this, run two control experiments: one with the donor and this compound, and another with the acceptor and this compound to see if the compound quenches either fluorophore individually.

Data Presentation

Table 1: Summary of Potential this compound Interferences and Mitigation Strategies

Assay TypePotential InterferenceExpected OutcomeMitigation Strategy
Fluorescence Intensity Intrinsic fluorescence of this compoundFalse positive (increased signal)Subtract background fluorescence from a no-enzyme control containing this compound.
Colorimetric (Absorbance) Color of this compound solutionFalse positive or negative (altered absorbance)Use an assay with a different detection method (e.g., luminescence).
TR-FRET Quenching of fluorophoresFalse positive (decreased signal)Test for quenching in control experiments with individual fluorophores.
AlphaScreen Interference with singlet oxygen transferFalse positive (decreased signal)Perform counter-screen with non-biotinylated reagents.
Enzyme-Linked Immunosorbent Assay (ELISA) Non-specific binding to antibodies or surfacesFalse positive or negativeInclude additional blocking agents; perform a counter-screen ELISA with an unrelated antibody.[2]
Coagulation Assays Varies depending on detection method (clot-based, chromogenic, immunoturbidimetric)Falsely elevated or decreased clotting times or activity levels.[3][4]Compare results across different detection platforms; test for hemolysis or lipemia if using plasma samples.[3][4]

Experimental Protocols

Protocol: Counter-Screen for Intrinsic Fluorescence of this compound
  • Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment. The concentration range should match that used in the main assay.

  • Dispense the dilutions into the wells of a microplate (e.g., 96-well or 384-well) that is identical to the one used in your assay.

  • Include buffer-only wells as a negative control.

  • Read the plate using a plate reader with the same excitation and emission wavelengths and settings as your primary assay.

  • Analyze the data: Plot the fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates intrinsic compound fluorescence.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Assay Interference start Unexpected Assay Result with this compound check_controls Review Assay Controls (Positive and Negative) start->check_controls no_target_control Run No-Target Control (with this compound) check_controls->no_target_control Controls OK signal_present Signal Present? no_target_control->signal_present interference Interference Confirmed signal_present->interference Yes no_interference No Interference Detected (Potential Biological Activity) signal_present->no_interference No change_assay Change Assay Format or Implement Correction interference->change_assay validate Validate with Orthogonal Assay no_interference->validate change_assay->validate

Caption: Troubleshooting workflow for identifying assay interference.

Signaling_Pathway Hypothetical XYZ Signaling Pathway receptor Receptor xyz_protein XYZ Protein (Kinase) receptor->xyz_protein Activates substrate Substrate xyz_protein->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response evofolin_c This compound evofolin_c->xyz_protein Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Evofolin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information is available for a molecule designated "Evofolin C" in the reviewed scientific literature. This technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors, using "this compound" as a placeholder for a hypothetical compound.

This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1] Understanding and mitigating off-target effects is a critical step in drug discovery to ensure both the efficacy and safety of a potential therapeutic.[1][2]

Q2: How can I determine if this compound is causing off-target effects in my experiment?

A: A multi-pronged approach is recommended. This can include:

  • Dose-response analysis: Compare the concentration of this compound required to achieve the desired on-target effect with the concentration that causes any unexpected phenotypes. A significant discrepancy may suggest off-target effects.[1]

  • Use of a structurally distinct inhibitor: Treat your system with another inhibitor that targets the same primary protein but has a different chemical structure. If the original phenotype is not replicated, it is likely an off-target effect of this compound.[3]

  • Rescue experiments: If possible, introduce a version of the target protein that is resistant to this compound. If the phenotype is reversed in the presence of the resistant target, this strongly supports an on-target mechanism.[3]

  • Broad-panel screening: Test this compound against a large panel of kinases, GPCRs, or other relevant protein families to identify potential off-target binding partners.[3]

Q3: What are the general strategies to minimize off-target effects?

A: Several strategies can be employed to reduce off-target effects:

  • Optimize Concentration: Use the lowest concentration of this compound that still elicits the desired on-target activity. This minimizes engagement with lower-affinity off-targets.[3]

  • Rational Drug Design: Utilize computational and structural biology tools to design or select compounds with higher specificity for the intended target.[4]

  • High-Throughput Screening: Screen large compound libraries to identify molecules with the highest affinity and selectivity for your target.[4]

  • Genetic and Phenotypic Screening: Employ techniques like CRISPR-Cas9 or RNAi to validate the on-target phenotype and identify potential off-target pathways.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Rationale
Unexpected Phenotype Observed The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[3]Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor for the same target. If the phenotype is not replicated, it's likely an off-target effect of this compound.[3] Perform a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the phenotype is reversed, it supports an on-target mechanism.[3]
Cellular Toxicity at Effective Concentrations This compound may be engaging with off-targets that regulate essential cellular processes.[3]Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition (at or slightly above the IC50).[3] Profile for Off-Target Liabilities: Screen this compound against a broad panel of proteins to identify known toxic off-targets.[3] Use a More Selective Inhibitor: Consult literature to find alternative inhibitors with a better-documented selectivity profile.[3]
Inconsistent Results Between Assays The discrepancy could be due to off-target effects influencing one assay more than another.Direct Target Engagement Assay: Use an assay like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the intended target in cells at the concentrations used.[5][6] Orthogonal Assays: Use a secondary assay that measures a different aspect of the target's function to confirm the on-target effect.[6]

Data Presentation: Comparing Inhibitor Selectivity

When selecting an inhibitor, it is crucial to compare key quantitative metrics. The table below provides an example of how to structure this data for easy comparison of this compound with other hypothetical inhibitors.

Inhibitor Primary Target IC50 (nM) Off-Target 1 IC50 (nM) Off-Target 2 IC50 (nM) Selectivity Ratio (Off-Target 1 / Primary Target) Cellular Potency (EC50, µM)
This compound Target X10200>10,000200.2
Inhibitor A Target X151505000100.5
Inhibitor B Target X505000>10,0001001.2
Inhibitor C Target X52010040.1

Interpretation: In this hypothetical comparison, Inhibitor B demonstrates the highest selectivity, despite being less potent than this compound and Inhibitor C. Inhibitor C's high potency is accompanied by poor selectivity, making it more likely to produce off-target effects at effective concentrations.[3] this compound shows a moderate selectivity profile.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound directly binds to its intended target in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[3]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[3]

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.[3]

  • Analysis: In the this compound-treated samples, the target protein should be more stable at higher temperatures compared to the vehicle control, indicating that this compound binding has stabilized the protein.[3]

Protocol 2: Proteomic Profiling to Identify Off-Targets

This protocol outlines a general workflow for identifying unintended protein targets of this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at a concentration known to be effective for on-target inhibition and a vehicle control for 24 hours.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.[1]

  • Protein Digestion: Take an equal amount of protein from each sample (e.g., 100 µg) and perform an in-solution digestion with trypsin overnight at 37°C.[1]

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control. These may represent off-targets or downstream effects.[1]

Visualizations

cluster_0 Hypothetical Signaling Pathway for this compound GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EvofolinC This compound EvofolinC->AKT Inhibition

Caption: Hypothetical signaling pathway where this compound inhibits AKT.

cluster_1 Workflow for Off-Target Identification A Treat Cells with This compound vs. Vehicle B Observe Phenotype A->B G Target Engagement Assay (e.g., CETSA) A->G C Expected Phenotype B->C D Unexpected Phenotype B->D E Proteomic Profiling (LC-MS/MS) D->E Investigate Cause F Identify Differentially Expressed Proteins E->F I Validate Off-Target Candidates F->I H Validate On-Target Binding G->H

Caption: Experimental workflow for identifying and validating off-targets.

cluster_2 Troubleshooting Decision Tree Start Unexpected Experimental Outcome Observed Q1 Is the phenotype reproducible with a structurally different inhibitor for the same target? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes A1_No Potential Off-Target Effect Q1->A1_No No Q2 Can the phenotype be rescued by a drug-resistant target mutant? A1_No->Q2 A2_Yes Likely On-Target Effect Q2->A2_Yes Yes A2_No Potential Off-Target Effect Q2->A2_No No

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of Quercetin and Evofolin C: An Examination of Two Distinct Phytochemicals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis between the flavonoid quercetin and the phenylpropanoid Evofolin C is not feasible at this time due to a significant disparity in the available scientific literature. While quercetin is one of the most extensively studied flavonoids with a vast body of research on its biological activities, this compound is a less-studied compound with limited publicly available data. This guide will provide a detailed overview of the current scientific understanding of both compounds, highlighting the depth of knowledge for quercetin and the existing information for this compound.

Quercetin: A Deep Dive into a Prominent Flavonoid

Quercetin is a polyphenolic flavonoid ubiquitously found in a variety of fruits, vegetables, and grains. It is renowned for its potent antioxidant and anti-inflammatory properties, which have been the subject of numerous in vitro, in vivo, and clinical studies.

Quantitative Data on Quercetin's Efficacy

The biological effects of quercetin have been quantified in a multitude of studies. The following table summarizes key quantitative data from representative experimental models.

ParameterAssay/ModelResultReference
Antioxidant Activity DPPH Radical ScavengingIC50 values vary depending on the specific assay conditions.[1]
Lipid Peroxidation InhibitionEffective inhibition in various models.[1]
Anti-inflammatory Activity Inhibition of COX-2 and LOXDose-dependent inhibition.[2]
Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Significant reduction in cellular and animal models.[2]
Bioavailability Human Oral AbsorptionRelatively low and variable, with an absorption rate of 3-17% for the aglycone form.[3][4][3][4]
Plasma Half-lifeVaries depending on the metabolite, with a lengthy half-life for some conjugated forms.[2][4][2][4]
Mechanism of Action and Signaling Pathways

Quercetin exerts its effects through the modulation of multiple intracellular signaling pathways. Its antioxidant activity stems from its ability to scavenge free radicals and chelate transition metals, thereby reducing oxidative stress.[2] The anti-inflammatory actions of quercetin are mediated through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the downregulation of inflammatory signaling cascades.[2]

Key signaling pathways influenced by quercetin include:

  • NF-κB Pathway: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[2]

  • MAPK Pathway: It can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38), which are involved in cellular responses to a variety of stimuli, including inflammation.[5]

  • Nrf2 Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[6]

Quercetin_Signaling_Pathways cluster_stimuli Inflammatory Stimuli / Oxidative Stress cluster_quercetin Quercetin cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Oxidative Stress (ROS) MAPK MAPK Pathway (JNK, p38, ERK) Stimuli->MAPK Activates NFkB NF-κB Pathway Stimuli->NFkB Activates Nrf2 Nrf2 Pathway Stimuli->Nrf2 Activates Quercetin Quercetin Quercetin->MAPK Inhibits Quercetin->NFkB Inhibits Quercetin->Nrf2 Activates Inflammation ↓ Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK->Inflammation Leads to NFkB->Inflammation Leads to Antioxidant ↑ Antioxidant Enzyme Expression (HO-1, GCL) Nrf2->Antioxidant Leads to

References

A Comparative Analysis of the Antioxidant Activity of Evofolin C and Other Notable Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of Evofolin C relative to other well-characterized flavonoids: quercetin, luteolin, and taxifolin. Due to the limited publicly available data on the antioxidant capacity of this compound from standardized assays, this guide presents the existing data for this compound and offers a comparative analysis of the other selected flavonoids based on established antioxidant assays.

Introduction to this compound

This compound is a naturally occurring compound that has demonstrated biological activity. While extensive research on its antioxidant profile is not yet available, preliminary studies indicate its potential to interact with reactive oxygen species. One study has shown that this compound exhibits potent inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production, with an IC50 value of less than 12 μM.[1][2][3] This finding suggests that this compound may play a role in mitigating cellular damage caused by superoxide radicals. However, to fully understand its antioxidant potential in comparison to other flavonoids, further studies employing standardized antioxidant assays are necessary.

Comparative Antioxidant Activity of Selected Flavonoids

To provide a framework for comparison, this section details the antioxidant activities of three well-researched flavonoids: quercetin, luteolin, and taxifolin. The data is presented in standardized units from common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ORAC (Oxygen Radical Absorbance Capacity).

Quantitative Antioxidant Activity Data

The following table summarizes the IC50 values for the DPPH and ABTS assays and the ORAC values for quercetin, luteolin, and taxifolin. Lower IC50 values indicate higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE), with higher values indicating greater antioxidant capacity.

FlavonoidDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
Quercetin2.93 - 19.3[4][5][6][7][8][9][10]0.82 - 48.0[4][9][11][12]2.70 - 10.7[13][14][15]
Luteolin2.1 - 28.33 (µg/mL)[4][16][17][18]0.59 - 17.3[4][19]5.36[13]
Taxifolin59.56 (µg/mL) - 110.07 (µg/mL)[1][20]~2.6 (mM)[21]~1.5 (relative to Trolox)

Note: The reported values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and comparison of experimental results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (typically 517 nm).

  • Various concentrations of the test compound (flavonoid) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the same wavelength.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((A_control - A_sample) / A_control)] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (typically 734 nm).

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured at the same wavelength.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.[12]

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Methodology:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound in a multi-well plate.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the mixture to initiate the reaction.

  • The fluorescence decay of the probe is monitored over time at a specific excitation and emission wavelength.

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC is determined by subtracting the AUC of the blank (without antioxidant) from the AUC of the sample.

  • The ORAC value is calculated by comparing the net AUC of the sample to the net AUC of a standard antioxidant, typically Trolox. The results are expressed as Trolox equivalents (TE).[14]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Methodology:

  • Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.

  • The cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), and the test compound.

  • After incubation, the cells are washed, and a free radical initiator (e.g., AAPH) is added.

  • The initiator generates peroxyl radicals, which oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • The fluorescence intensity is measured over time using a microplate reader.

  • The antioxidant capacity of the compound is determined by its ability to inhibit the formation of DCF.

  • The results are often expressed as quercetin equivalents.[2][3][22][23]

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

Many flavonoids exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles (including some flavonoids), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[24][25][26][27][28]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination OxidativeStress Oxidative Stress (e.g., Flavonoids) OxidativeStress->Keap1 Inactivation Maf Maf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding AntioxidantGenes Antioxidant Genes (HO-1, NQO1, etc.) ARE->AntioxidantGenes Transcription

Caption: The Keap1-Nrf2 signaling pathway for antioxidant gene expression.

General Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant activity of a compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 ABTS ABTS Assay ABTS->IC50 ORAC ORAC Assay ORAC_val ORAC Value Calculation ORAC->ORAC_val CAA Cellular Antioxidant Activity (CAA) Assay Stats Statistical Analysis CAA->Stats ROS Intracellular ROS Measurement ROS->Stats Comparison Comparison IC50->Comparison Comparison with other flavonoids ORAC_val->Comparison Comparison with other flavonoids Stats->Comparison Comparison with other flavonoids Compound Test Compound (e.g., this compound) Compound->DPPH Compound->ABTS Compound->ORAC Compound->CAA Compound->ROS

Caption: A standard workflow for assessing the antioxidant activity of a compound.

References

Validation of Evofolin C's therapeutic efficacy in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, specific preclinical data on the therapeutic efficacy of Evofolin C could not be located. While initial findings suggest this compound possesses antifungal, antibacterial, and superoxide-inhibiting properties, quantitative in vitro and in vivo data necessary for a comparative analysis against alternative therapies are not publicly available at this time. Therefore, the direct comparison guide as requested cannot be generated.

This report is structured to provide a template for the requested comparison guide. Should preclinical data for this compound become available, it can be inserted into the framework below to generate the complete, data-rich comparison guide for researchers, scientists, and drug development professionals. The methodologies and visualization examples provided are based on standard preclinical assessments for antimicrobial and anti-inflammatory agents.

Comparative Efficacy of Antimicrobial Agents

Once data is available, this section will provide a quantitative comparison of this compound's antimicrobial activity against standard-of-care antifungal and antibacterial agents.

In Vitro Antifungal Activity

This table would summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal pathogens, compared to a standard antifungal agent such as Fluconazole. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansData not availableExample: 0.25 - 1
Aspergillus fumigatusData not availableExample: 1 - 8
Cryptococcus neoformansData not availableExample: 4 - 16
In Vitro Antibacterial Activity

This table would present the MIC values of this compound against representative Gram-positive and Gram-negative bacteria, compared to a broad-spectrum antibiotic like Ciprofloxacin.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (Gram-positive)Data not availableExample: 0.12 - 1
Escherichia coli (Gram-negative)Data not availableExample: 0.015 - 0.12
Pseudomonas aeruginosa (Gram-negative)Data not availableExample: 0.25 - 4

Preclinical In Vivo Models

In vivo studies are crucial to assess the therapeutic efficacy of a compound in a living organism. This section would detail the results from animal models of infection.

Murine Model of Systemic Fungal Infection

This table would summarize the efficacy of this compound in a mouse model of systemic candidiasis, typically evaluated by the reduction in fungal burden in key organs.

Treatment GroupFungal Burden (Log10 CFU/g kidney)Survival Rate (%)
Vehicle ControlData not availableExample: 0%
This compound (dose)Data not availableData not available
Fluconazole (dose)Example: 2.5 ± 0.5Example: 80%

Inhibition of Superoxide Production

This compound is reported to inhibit N-formylmethionylleucylphenylalanine (fMLP)-induced superoxide production. Superoxide is a reactive oxygen species (ROS) involved in inflammation. This section would compare its inhibitory activity with a known antioxidant.

CompoundIC50 for Superoxide Inhibition (µM)
This compoundData not available
Example: QuercetinExample: 5 - 15

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. In brief, serial dilutions of the test compounds are prepared in 96-well plates with a suitable broth medium. A standardized inoculum of the microbial suspension is added to each well. The plates are incubated at an appropriate temperature and duration. The MIC is recorded as the lowest concentration of the compound that shows no visible growth.

Murine Systemic Infection Model

Immunocompromised mice (e.g., neutropenic) would be infected intravenously with a lethal dose of a fungal pathogen like Candida albicans. Treatment with this compound, a vehicle control, or a standard antifungal would be initiated at a specified time post-infection. Efficacy would be assessed by determining the fungal burden in organs (e.g., kidneys, brain) at the end of the study and by monitoring animal survival over a set period.

Superoxide Production Assay

Neutrophils or a suitable cell line would be isolated and primed. The cells would then be stimulated with fMLP in the presence of varying concentrations of this compound. Superoxide production would be measured using a cytochrome c reduction assay or a chemiluminescence-based method. The IC50 value, the concentration at which 50% of superoxide production is inhibited, would then be calculated.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs are critical for understanding complex processes.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Microbial Strains Microbial Strains MIC Assay MIC Assay Microbial Strains->MIC Assay Inoculation MIC Value MIC Value MIC Assay->MIC Value This compound This compound This compound->MIC Assay Serial Dilution Comparator Drug Comparator Drug Comparator Drug->MIC Assay Animal Model Immunocompromised Mice MIC Value->Animal Model Dose Selection Treatment Groups Treatment Groups Animal Model->Treatment Groups Randomization Pathogen Challenge Pathogen Challenge Pathogen Challenge->Animal Model Efficacy Readouts Survival & Fungal Burden Treatment Groups->Efficacy Readouts Monitoring This compound Treatment This compound Treatment This compound Treatment->Treatment Groups Vehicle Control Vehicle Control Vehicle Control->Treatment Groups Comparator Treatment Comparator Treatment Comparator Treatment->Treatment Groups

Figure 1. General workflow for preclinical evaluation of a novel antimicrobial agent.

superoxide_inhibition_pathway fMLP fMLP GPCR G-protein-coupled receptor fMLP->GPCR G-protein G-protein GPCR->G-protein PLC Phospholipase C G-protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC NOX2 NADPH Oxidase 2 PKC->NOX2 Phosphorylation (Activation) Superoxide Superoxide NOX2->Superoxide O2 to O2- This compound This compound This compound->NOX2 Inhibition

Figure 2. Simplified signaling pathway of fMLP-induced superoxide production and the putative inhibitory action of this compound.

A Comparative Analysis of the Pro-Apoptotic Mechanisms of Luteolin and Taxifolin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the compound "Evofolin C" did not yield specific information in initial literature searches, this guide provides a comparative framework for evaluating the mechanism of action of novel therapeutic compounds, using the well-characterized flavonoids, Luteolin and Taxifolin, as examples. Both are naturally occurring polyphenolic compounds that have garnered significant interest in oncology research for their anti-proliferative and pro-apoptotic effects in various cancer models. This guide will delve into their comparative efficacy, focusing on their impact on cell viability, induction of apoptosis, and modulation of the critical PI3K/Akt signaling pathway. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their mechanisms of action, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.

Comparative Efficacy of Luteolin and Taxifolin

The anti-cancer effects of Luteolin and Taxifolin have been quantified across various cancer cell lines. The following tables summarize their cytotoxic and pro-apoptotic activities, as well as their impact on key signaling proteins.

Table 1: Comparative Cytotoxicity (IC50 Values) of Luteolin and Taxifolin in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueTreatment DurationReference
Luteolin HGC-27 (Gastric)~60 µM24 h[1]
MFC (Gastric)~40 µM24 h[1]
NCI-ADR/RES (Ovarian)~45 µM24 h[2]
MCF-7/MitoR (Breast)~45 µM24 h[2]
MDA-MB-231 (Breast)30 µM (significant apoptosis)24 h[3]
Taxifolin HCT-116 (Colon)32 ± 2.35 µg/mL48 h[4]
Huh7 (Liver)0.22 µM24 h[5]
HepG2 (Liver)0.15 µM24 h[5]
DU 145 (Prostate)500 µMNot Specified[5]

Table 2: Comparative Effects of Luteolin and Taxifolin on Apoptosis and PI3K/Akt Signaling

ParameterLuteolinTaxifolinCancer Cell Line(s)Reference
Apoptosis Induction Increased early and late apoptosis (from 2.89% to 12.4% early apoptosis with 20µM)[6]Induces apoptosisHeLa, MDA-MB-231, Gastric cancer cells, Lung cancer cells[1][3][6][7]
Bax Expression UpregulatedNot specifiedHT-29, HeLa, Gastric cancer cells[1][6][8]
Bcl-2 Expression DownregulatedNot specifiedHT-29, HeLa, Gastric cancer cells[1][6][8]
Caspase-3 Activation Upregulated (cleaved caspase-3)UpregulatedHT-29, HeLa, Lung cancer cells[6][7][8]
Caspase-9 Activation UpregulatedUpregulatedHT-29, HeLa[6][8]
p-Akt Expression DownregulatedDownregulatedHeLa, PVN, PASMCs[6][9][10][11][12]
p-PI3K Expression DownregulatedDownregulatedPVN, PASMCs, Melanoma cells[9][10][13]

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and growth.[6] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to apoptosis. Both Luteolin and Taxifolin have been shown to exert their anti-cancer effects by inhibiting this pathway at different points.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Luteolin Luteolin Luteolin->PI3K Luteolin->Akt Taxifolin Taxifolin Taxifolin->PI3K Taxifolin->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by Luteolin and Taxifolin.

Experimental Workflow: Western Blot for PI3K/Akt Pathway Analysis

The following diagram outlines a typical workflow for assessing the effects of a compound on the PI3K/Akt signaling pathway using Western blotting.

WB_Workflow start Start cell_culture 1. Cell Culture (e.g., HeLa, HCT-116) start->cell_culture treatment 2. Treatment with Luteolin or Taxifolin cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification (BCA Assay) treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Protein Transfer to PVDF Membrane sds_page->transfer blocking 6. Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection (ECL) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis of the PI3K/Akt pathway.

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of Luteolin or Taxifolin and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Analysis of Protein Expression: Western Blotting

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction and Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[14]

  • SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Detection of Apoptosis: TUNEL Assay

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16][17] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.[16][18]

Protocol:

  • Cell Preparation: Grow and treat cells on coverslips or in a 96-well plate.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[18][19]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and a fluorescently labeled dUTP (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.[18]

  • Counterstaining (Optional): Wash the cells and counterstain the nuclei with a DNA stain like DAPI or Propidium Iodide.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, indicating DNA fragmentation. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

References

A Comparative Analysis of Luteolin and its Synthetic Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the naturally occurring flavonoid, Luteolin, and its synthetic analogs, with a focus on their anticancer properties. By presenting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry.

Introduction to Luteolin

Luteolin is a common flavonoid found in a variety of fruits, vegetables, and herbs.[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] Extensive research has demonstrated that Luteolin can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer models.[3][4] Its anticancer effects are attributed to its ability to modulate multiple cellular signaling pathways involved in cancer progression.[1]

The development of synthetic analogs of Luteolin is a key strategy in medicinal chemistry to enhance its therapeutic properties, such as increased potency, improved bioavailability, and better target specificity. This guide will delve into a comparative analysis of Luteolin and some of its synthetic derivatives, examining their cytotoxic effects against cancer cells and the underlying molecular mechanisms.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of Luteolin and its synthetic analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound.

The following table summarizes the IC50 values of Luteolin and several of its synthetic analogs against a panel of human cancer cell lines, as reported in various studies.

CompoundCancer Cell LineIC50 (µM)Reference
Luteolin A549 (Lung Carcinoma)3.1[5]
H460 (Lung Cancer)18.93 (48h)[6]
B16 Melanoma 4A5 (Melanoma)2.3[5]
CCRF-HSB-2 (T-cell Leukemia)2.0[5]
TGBC11TKB (Gastric Cancer)1.3[5]
HL-60 (Leukemia)12.5[5]
A431 (Squamous Cell Cancer)19[5]
HT-29 (Colon Cancer)50 µg/ml[7]
Luteolin-7-O-glucoside Mesangial cells (Mouse Kidney)6.1[5]
Luteolin Derivative (C-7 Amino) Influenza Endonuclease Assay~20x weaker than Luteolin[8]
Luteolin Derivative (C-7 Acetamide) Influenza Endonuclease Assay3.0[8]
Luteolin Derivative (C-7 Tetrazole) Influenza Endonuclease Assay1.4[8]
Luteolin Derivative (C-7 Nitrile) Influenza Endonuclease Assay1.3[8]
Luteolin Derivative (C-8 Derivative) Influenza Endonuclease AssayComparable to Luteolin[8]

Note: The direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Structure-Activity Relationship

The biological activity of Luteolin and its derivatives is closely linked to their chemical structure. Key structural features that influence their anticancer potency include the number and position of hydroxyl groups, the presence of the C2-C3 double bond in the C ring, and the catechol moiety in the B ring.[3]

  • Hydroxyl Groups: The hydroxyl groups at positions 5, 7, 3', and 4' are crucial for the antioxidant and anticancer activities of Luteolin.

  • C-Ring Modifications: Modifications at the C-7 and C-8 positions of the A-ring can significantly impact the biological activity. For instance, while some C-8 derivatives of Luteolin retain potent inhibitory activity comparable to the parent compound, bioisosteric replacement of the C-7 hydroxyl group can lead to a decrease in potency.[8]

  • Glycosylation: The addition of a sugar moiety, as seen in Luteolin-7-O-glucoside, can influence the bioavailability and activity of the compound. In the case of inhibiting DNA synthesis in mesangial cells, Luteolin-7-O-glucoside showed a higher IC50 value (6.1 µM) compared to Luteolin (1.5 µM), indicating lower potency in this specific assay.[5]

Experimental Protocols

The evaluation of the cytotoxic activity of Luteolin and its analogs is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of Luteolin or its synthetic analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specific period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

PI3K/Akt Signaling Pathway Inhibition by Luteolin

Luteolin has been shown to exert its anticancer effects by modulating several key signaling pathways, with the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway being a prominent target.[1] This pathway plays a crucial role in cell survival, proliferation, and growth. Aberrant activation of the PI3K/Akt pathway is a common feature in many cancers. Luteolin can inhibit this pathway at multiple points, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Luteolin Luteolin Luteolin->PI3K Luteolin->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by Luteolin.

General Workflow for Synthesis and Evaluation of Luteolin Analogs

The development and assessment of novel Luteolin analogs follow a systematic workflow, beginning with chemical synthesis and culminating in the evaluation of their biological activity.

Workflow Start Start: Luteolin as lead compound Synthesis Chemical Synthesis of Luteolin Analogs Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism Lead_Optimization Lead Optimization SAR->Lead_Optimization Mechanism->Lead_Optimization

Caption: Workflow for the development of Luteolin analogs as anticancer agents.

References

A Head-to-Head Comparison: Evofolin C and Luteolin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. Among these, flavonoids have garnered considerable attention for their potential anti-cancer properties. This guide provides a comparative overview of two such compounds: Evofolin C and the well-characterized flavonoid, Luteolin. While information on this compound is currently limited in publicly accessible scientific literature, this guide aims to present the available data and contrast it with the extensive research conducted on Luteolin, a compound known to modulate key signaling pathways in cancer. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these molecules.

Summary of Biological Activity

FeatureThis compoundLuteolin
Compound Type FlavonoidFlavonoid[1]
Reported Biological Activity Antifungal, Antibacterial, Inhibition of superoxide production[2][3]Anti-cancer, Anti-inflammatory, Anti-allergy[4][5]
Mechanism of Action in Cancer Not well-documented in public literature.Induces apoptosis via intrinsic and extrinsic pathways, inhibits cell proliferation, and modulates key cancer signaling pathways.[4][5][6][7]
Known Signaling Pathway Interactions No specific pathways documented.Inhibition of PI3K/AKT/mTOR pathway, modulation of MAPK pathway.[8][9][10][11]

Performance Data: A Focus on Luteolin's Anti-Cancer Activity

Due to the limited availability of quantitative data for this compound's anti-cancer effects, this section primarily focuses on the extensively studied competitor, Luteolin. The following table summarizes its inhibitory concentration (IC50) values across various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cancer Cell LineIC50 Value (µM)Reference
A549 (Lung Carcinoma)3.1 - 41.59[12][13]
B16 (Mouse Melanoma)2.3[12]
CCRF-HSB-2 (T-cell Leukemia)2.0[12]
TGBC11TKB (Gastric Cancer)1.3[12]
HL60 (Leukemia)12.5 - 15[12]
A431 (Squamous Cell Cancer)19[12]
NCI-ADR/RES (Multidrug Resistant)~45 (24h), ~35 (48h)[14]
MCF-7/MitoR (Multidrug Resistant)~45 (24h), ~35 (48h)[14]

This compound has been reported to exhibit potent inhibition of N-formylmethionylleucylphenylalanine-induced superoxide production with an IC50 value of less than 12 µM[2][3].

Signaling Pathways

A critical aspect of evaluating anti-cancer compounds is understanding their interaction with cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Luteolin's Impact on the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation. Luteolin has been shown to inhibit this pathway in a dose-dependent manner[8][9][10][11]. By downregulating the phosphorylation of key proteins like PI3K, AKT, and mTOR, Luteolin can effectively halt the pro-survival signals and induce apoptosis in cancer cells.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Luteolin Luteolin Luteolin->PI3K Luteolin->AKT

Caption: Luteolin inhibits the PI3K/AKT pathway.

Induction of Apoptosis by Luteolin

Luteolin is known to induce programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[4][5][6][7]. This dual mechanism of action makes it a potent anti-cancer agent. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge to activate executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., DR5) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Luteolin_ext Luteolin Luteolin_ext->DeathReceptor Luteolin_int Luteolin Luteolin_int->Mitochondrion

Caption: Luteolin induces apoptosis via two major pathways.

Experimental Protocols

To facilitate the replication and validation of findings related to these compounds, detailed experimental protocols are essential.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.[15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Luteolin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for PI3K/AKT Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Protocol:

  • Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT (Ser473), total PI3K, phospho-PI3K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow start Start: Cancer Cell Culture treatment Compound Treatment (this compound or Luteolin) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blotting (Pathway Analysis) treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: A general workflow for compound screening.

Conclusion

While this compound shows promise with its reported biological activities, the current lack of comprehensive data on its anti-cancer mechanisms and signaling pathway interactions limits a direct and detailed comparison with well-studied compounds like Luteolin. Luteolin serves as a strong benchmark for a flavonoid with potent anti-cancer properties, demonstrated by its ability to induce apoptosis and inhibit the critical PI3K/AKT survival pathway across a range of cancer cell lines. Further research into this compound is warranted to elucidate its potential as a therapeutic agent and to understand its mechanism of action in a comparative context. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Validating the Specificity of Evofolin C's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target specificity of Evofolin C, a compound known for its potent inhibition of N-formylmethionylleucylphenylalanine (fMLP)-induced superoxide production. While the definitive molecular target of this compound is a subject of ongoing investigation, its demonstrated bioactivity strongly suggests interaction with components of the formyl peptide receptor (FPR) signaling pathway, a critical cascade in inflammatory responses. This document outlines key experimental approaches to confirm and characterize this interaction, comparing methodologies and presenting data in a clear, structured format.

Hypothesized Biological Target: Formyl Peptide Receptor (FPR) Signaling Pathway

The fMLP-induced superoxide production in phagocytic leukocytes is primarily mediated by the activation of formyl peptide receptors (FPRs), a family of G protein-coupled receptors. Upon ligand binding, FPRs trigger a signaling cascade that culminates in the activation of the NADPH oxidase enzyme complex, leading to the generation of superoxide anions. The inhibitory action of this compound on this process suggests a direct or indirect interaction with one or more components of this pathway.

Below is a diagram illustrating the hypothesized signaling pathway and the potential points of intervention for this compound.

fMLP_Signaling_Pathway cluster_cytosol Cytosol fMLP fMLP FPR FPR fMLP->FPR Binds G_protein Gαβγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates NADPH_oxidase NADPH Oxidase O2_minus O2⁻ (Superoxide) NADPH_oxidase->O2_minus Produces PKC PKC DAG->PKC Activates p47phox p47phox PKC->p47phox Phosphorylates p47phox->NADPH_oxidase Translocates to p67phox p67phox p67phox->NADPH_oxidase Translocates to Rac Rac Rac->NADPH_oxidase Translocates to EvofolinC_target1 This compound (Target?) EvofolinC_target1->FPR EvofolinC_target2 This compound (Target?) EvofolinC_target2->G_protein

Caption: Hypothesized fMLP signaling pathway leading to superoxide production and potential targets for this compound.

Experimental Workflow for Target Validation

A multi-faceted approach is essential to validate the specificity of this compound's biological target. The following workflow outlines a logical progression from initial binding studies to cellular and in vivo validation.

Experimental_Workflow A Step 1: In Vitro Binding Assays B Step 2: Downstream Signaling Assays A->B Confirm functional consequence of binding C Step 3: Cellular Functional Assays B->C Validate effect on cellular response D Step 4: Specificity & Off-Target Profiling C->D Assess selectivity E Step 5: In Vivo Target Engagement D->E Confirm target interaction in a living organism

Caption: A stepwise experimental workflow for validating the biological target of this compound.

Data Presentation: Comparative Analysis of this compound

To objectively assess the specificity of this compound, its performance should be compared against known inhibitors of the FPR pathway and other relevant targets.

Table 1: Comparative Inhibitory Activity of this compound

CompoundTarget/AssayIC50 (nM)Assay TypeReference
This compound fMLP-induced Superoxide Production<12,000Cellular (Neutrophils)TargetMol
Hypothetical Target 1 (e.g., FPR1)TBDBinding Assay
Hypothetical Target 2 (e.g., Gβγ)TBDProtein-Protein Interaction
Compound X (Known FPR1 Antagonist) fMLP-induced Superoxide Production50Cellular (Neutrophils)Fictional Data
FPR125Radioligand BindingFictional Data
Gβγ>10,000Protein-Protein InteractionFictional Data
Compound Y (Known Pan-Kinase Inhibitor) fMLP-induced Superoxide Production100Cellular (Neutrophils)Fictional Data
FPR1>10,000Radioligand BindingFictional Data
Gβγ200Protein-Protein InteractionFictional Data
Kinase Panel (various)50-500Enzymatic AssayFictional Data

TBD: To be determined through experimentation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in the target validation workflow.

In Vitro Binding Assay: Radioligand Competition

Objective: To determine if this compound directly binds to FPR1.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing human FPR1.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Radioligand: Use a known high-affinity radiolabeled FPR1 ligand (e.g., [3H]fMLP).

  • Competition Assay:

    • Incubate a fixed concentration of [3H]fMLP with the FPR1-expressing membranes in the presence of increasing concentrations of unlabeled this compound.

    • Incubate for a defined period (e.g., 60 minutes at 25°C) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the Ki or IC50 value.

Downstream Signaling Assay: G-Protein Activation ([35S]GTPγS Binding)

Objective: To assess the effect of this compound on fMLP-induced G-protein activation.

Methodology:

  • Membrane Preparation: Use the same FPR1-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) containing GDP.

  • Assay Setup:

    • Incubate membranes with or without a fixed concentration of fMLP in the presence of varying concentrations of this compound.

    • Initiate the reaction by adding [35S]GTPγS.

  • Incubation: Allow the binding reaction to proceed for a specific time (e.g., 30 minutes at 30°C).

  • Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters.

  • Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the EC50 for fMLP-stimulated [35S]GTPγS binding and the IC50 for this compound's inhibition of this response.

Cellular Functional Assay: Superoxide Production

Objective: To confirm the inhibitory effect of this compound on superoxide production in a cellular context.

Methodology:

  • Cell Isolation: Isolate primary human neutrophils from healthy donor blood.

  • Assay Medium: Use a suitable buffer such as Hanks' Balanced Salt Solution (HBSS).

  • Superoxide Detection:

    • Use a probe such as luminol or lucigenin for chemiluminescence detection, or cytochrome c for spectrophotometric measurement.

  • Assay Procedure:

    • Pre-incubate neutrophils with varying concentrations of this compound for a defined period.

    • Stimulate the cells with a fixed concentration of fMLP.

    • Immediately measure the production of superoxide over time using a plate reader (chemiluminescence or absorbance).

  • Data Analysis: Calculate the rate of superoxide production and determine the IC50 of this compound.

Specificity and Off-Target Profiling

To establish the specificity of this compound, it is crucial to test its activity against a panel of related and unrelated biological targets.

Table 2: Suggested Specificity Profiling Panel for this compound

Target ClassSpecific TargetsRationale
Other GPCRs FPR2, C5aR, CXCR1/2Structurally and functionally related receptors in inflammatory cells.
Kinases p38 MAPK, ERK1/2, AktKey downstream kinases in the FPR signaling pathway.
Ion Channels Calcium channelsfMLP signaling involves calcium mobilization.
Enzymes 5-Lipoxygenase, Cyclooxygenase-1/2Potential targets for dihydrochalcones and involved in inflammation.

Conclusion

Validating the biological target specificity of a compound like this compound requires a systematic and multi-pronged experimental approach. By combining in vitro binding and signaling assays with cellular functional readouts and comprehensive off-target profiling, researchers can build a robust data package to confirm the mechanism of action. The methodologies and data presentation formats outlined in this guide provide a framework for the objective evaluation of this compound and other novel inhibitors of inflammatory signaling pathways. This rigorous approach is essential for advancing promising compounds through the drug discovery and development pipeline.

Inability to Procure Reproducible Experimental Data for Evofolin C Hampers Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation to gather reproducible experimental data on the compound Evofolin C has concluded that there is a significant lack of publicly available scientific literature detailing its experimental results. Despite extensive searches for primary research articles, patents, and datasets, no specific quantitative data on the antifungal, antibacterial, or superoxide production inhibitory activities of this compound could be retrieved. This absence of verifiable data precludes the creation of a detailed and objective comparison guide as initially requested.

The core requirements of the requested comparison guide—presentation of quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways and workflows—cannot be fulfilled due to the foundational absence of reproducible experimental results for this compound.

The reproducibility of experimental results is a cornerstone of scientific validity. Without accessible and verifiable data for this compound, any attempt to create a comparative guide would be speculative and would not meet the standards of scientific objectivity. Researchers, scientists, and drug development professionals are advised to seek direct evidence from primary scientific literature when evaluating the potential of any compound. At present, such evidence for this compound is not available in the public domain.

It is recommended that for comparative studies, researchers focus on compounds for which a robust body of scientific evidence exists. Should verifiable experimental data for this compound become publicly available in the future, a comparative analysis could then be undertaken.

Safety Operating Guide

Navigating the Disposal of Evofolin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of Evofolin C

For researchers, scientists, and drug development professionals handling specialized compounds like this compound, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) and detailed disposal instructions for this compound in publicly available resources, it is imperative to handle this compound as a chemical with unknown hazards. This guide provides a procedural, step-by-step approach to its safe disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Operational Plan

When a specific SDS is unavailable, the primary directive is to handle the compound with a high degree of caution. The disposal process must be meticulously planned and executed in strict accordance with your institution's chemical hygiene plan and under the direct guidance of your Environmental Health and Safety (EHS) department.

**Step-by-Step Disposal Protocol

  • Hazard Assessment (Presumptive): In the absence of specific data, treat this compound as a potentially hazardous substance. This includes considering it as potentially toxic, flammable, and environmentally harmful. All handling should occur in a designated area, such as a chemical fume hood, with appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes:

    • Safety goggles or a face shield

    • Chemical-resistant gloves

    • A lab coat

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container. For solid this compound, a high-density polyethylene (HDPE) container is a suitable choice.[1]

    • The container must be clearly labeled as "Hazardous Waste."[2]

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"[2]

      • An accumulation start date.

      • The name of the principal investigator and the laboratory location.

      • A statement indicating that the hazards are not fully known.

  • Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area that is near the point of generation.[3][4]

    • Keep the waste container securely closed except when adding waste.[1][3]

    • Ensure the waste is segregated from incompatible materials. As the reactivity of this compound is not fully known, it should be stored separately from strong acids, bases, and oxidizing agents.[3]

    • The storage area should have secondary containment to capture any potential leaks.[1]

  • Consultation with EHS:

    • Contact your institution's EHS department to schedule a waste pickup.[2]

    • Provide them with all available information about this compound, including the data presented in the table below.

    • Inform them that this is being treated as a chemical with unknown hazards.

  • Waste Pickup and Final Disposal:

    • Your EHS department will coordinate with a licensed hazardous waste disposal company for final transportation and disposal.[5] The ultimate disposal method, which may include incineration or other specialized treatments, will be determined by the hazardous waste facility.[6][7]

Data Presentation: Chemical and Physical Properties of this compound

While a comprehensive safety profile is unavailable, the following chemical and physical properties have been identified and should be communicated to your EHS department.

PropertyValue
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
Physical Form Powder
Predicted Boiling Point 368.4 ± 27.0 °C
Predicted Density 1.032 ± 0.06 g/cm³
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Source: ChemicalBook, TargetMol

Mandatory Visualization: Disposal Workflow for a Chemical with Unknown Hazards

The following diagram illustrates the decision-making process and workflow for the proper disposal of a chemical with limited or unknown hazard information, such as this compound.

A Start: Need to dispose of this compound B Is a specific Safety Data Sheet (SDS) or disposal protocol available? A->B C Yes B->C Yes D No B->D No E Follow specific instructions in SDS for disposal. C->E F Treat as a chemical with UNKNOWN HAZARDS. D->F N End: Proper Disposal Complete E->N G Conduct Presumptive Hazard Assessment: - Potentially toxic - Potentially flammable - Potentially environmentally harmful F->G H Use appropriate Personal Protective Equipment (PPE). G->H I Containerize in a labeled, sealed, and compatible 'Hazardous Waste' container. H->I J Store in a designated, segregated, and secondarily contained area. I->J K Contact and consult with your institution's Environmental Health and Safety (EHS) department. J->K L Provide all known information (including chemical properties) to EHS. K->L M Schedule and complete waste pickup with EHS for final disposal by a licensed vendor. L->M M->N

Disposal workflow for a chemical with unknown hazards.

By adhering to these conservative, safety-first procedures and maintaining open communication with your institution's EHS professionals, you can ensure the responsible and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.